molecular formula C11H11N3O3S2 B089533 Acetylsulfathiazole CAS No. 127-76-4

Acetylsulfathiazole

Cat. No.: B089533
CAS No.: 127-76-4
M. Wt: 297.4 g/mol
InChI Key: KXNXWINFSDKMHD-UHFFFAOYSA-N
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Description

Acetylsulfathiazole is a chemical derivative of Sulfathiazole, a classic short-acting sulfonamide antibiotic. This product is provided exclusively for research purposes, such as investigating the structure-activity relationships of antimicrobial agents and studying the effects of molecular modification on drug properties like solubility and metabolic stability. Sulfonamide drugs, the class to which its parent compound belongs, function as antibacterial agents by acting as competitive antagonists of para-aminobenzoic acid (PABA). They inhibit the bacterial enzyme dihydropteroate synthase (DHPS), thereby preventing the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism results in a bacteriostatic effect, halting bacterial proliferation. Researchers value Sulfathiazole and its derivatives as model compounds in pharmaceutical development, particularly for polymorphism studies and for designing novel dosage forms to overcome intrinsic low aqueous solubility . Ongoing research also explores synthetic modifications of the sulfathiazole scaffold to enhance biological properties and develop new antibacterial and antioxidant agents . This compound is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXWINFSDKMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891439
Record name N4-Acetylsulfathiazole
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127-76-4
Record name Acetylsulfathiazole
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Record name Acetylsulfathiazole
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Record name N4-Acetylsulfathiazole
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Record name 4'-(thiazol-2-ylsulphamoyl)acetanilide
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Record name ACETYLSULFATHIAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of acetylsulfathiazole (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide), a key sulfonamide compound and a primary metabolite of sulfathiazole.[1] This document details a common synthetic pathway, outlines rigorous characterization protocols, and presents key analytical data in a structured format for ease of reference.

Synthesis of this compound

The most prevalent laboratory-scale synthesis of this compound involves the condensation reaction between 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.[2] This method is favored for its efficiency and the relative availability of the starting materials. The amino group of the precursor, sulfanilamide, is first protected via acetylation before chlorosulfonation and subsequent condensation. An alternative pathway involves the direct N-acetylation of sulfathiazole.

Experimental Protocol: Condensation Method

This protocol details the synthesis of this compound from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • 2-aminothiazole

  • Pyridine (or sodium bicarbonate)[2]

  • Acetone

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole in a suitable solvent such as acetone.

  • Slowly add a base, like pyridine, to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction.[2]

  • In a separate beaker, prepare a solution or slurry of 4-acetamidobenzenesulfonyl chloride in the same solvent.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the 2-aminothiazole solution while stirring vigorously at a controlled temperature.

  • Allow the reaction to proceed for several hours to ensure completion.[2]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude N-acetylsulfathiazole.

  • Filter the resulting precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and pyridine hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an aqueous ethanol mixture.

  • Dry the purified light-yellow product under vacuum. A yield of 88-91% can be expected.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Physical Properties

A preliminary assessment of the synthesized compound involves determining its physical characteristics, most notably its melting point.

Experimental Protocol: Melting Point Determination

  • A small, dry sample of the synthesized this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

  • The observed melting point should be compared with the literature value.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Thoroughly mix a small amount of the dry sample with potassium bromide (KBr) powder in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure and connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) to the respective protons and carbons in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the synthesized compound.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffer like potassium phosphate, adjusting the pH as needed (e.g., pH 3.0).[4]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to a known concentration.

  • Instrumentation:

    • Column: A C18 or a µBondapak phenyl column is suitable.[4]

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).[4]

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃O₃S₂[5]
Molecular Weight297.36 g/mol [5]
Melting Point237-240 °C[5]
AppearanceWhite to light-yellow crystalline powder[3]
Solubility>44.6 µg/mL (at pH 7.4)[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks / Signals
FTIR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations.
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the acetyl methyl protons, aromatic protons on the benzene and thiazole rings, and the amide and sulfonamide N-H protons.
¹³C NMR (DMSO-d₆, δ ppm) Resonances for the acetyl methyl and carbonyl carbons, as well as the distinct carbons of the phenyl and thiazole rings.

Table 3: Chromatographic Data for this compound

TechniqueConditionsExpected Result
RP-HPLC Column: µBondapak phenyl; Mobile Phase: Potassium phosphate monobasic in 10% acetonitrile (pH 3.0); Detector: UV at 254 nm[4]A major peak corresponding to this compound with a specific retention time. Purity >98%.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Acetamidobenzenesulfonyl Chloride Reaction Condensation Reaction in Acetone R1->Reaction R2 2-Aminothiazole R2->Reaction Base Pyridine Base->Reaction Acid Scavenger Precipitation Precipitation in Ice Water Reaction->Precipitation Crude Product Purification Filtration & Recrystallization Precipitation->Purification Product This compound Purification->Product Purified Product

Caption: Synthesis workflow for this compound via condensation.

CharacterizationWorkflow cluster_analysis Analytical Characterization cluster_results Data Interpretation Start Synthesized This compound MP Melting Point Determination Start->MP FTIR FTIR Spectroscopy Start->FTIR NMR NMR (¹H & ¹³C) Spectroscopy Start->NMR HPLC HPLC Analysis Start->HPLC Identity Identity Confirmed MP->Identity Structure Structure Elucidated FTIR->Structure NMR->Structure Purity Purity Assessed (>98%) HPLC->Purity

Caption: Analytical workflow for the characterization of this compound.

References

chemical and physical properties of acetylsulfathiazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole, a sulfonamide antibiotic, is the N-acetylated metabolite of sulfathiazole. While less active than its parent compound, it plays a significant role in the pharmacokinetic and toxicological profile of sulfathiazole. Understanding its chemical and physical properties is crucial for research in drug metabolism, pharmacology, and the development of new sulfonamide-based therapeutics. This guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its parent compound's mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its identification, purification, and formulation.

Table 1: Chemical Identity of this compound
PropertyValue
IUPAC Name N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[1]
CAS Number 127-76-4[1]
Chemical Formula C₁₁H₁₁N₃O₃S₂[1]
Molecular Weight 297.36 g/mol [1]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2[1]
InChI Key KXNXWINFSDKMHD-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 199 - 204 °C
Solubility Slightly soluble in water. Soluble in ethanol.
pKa 3.64
Appearance Yellow-white to buff-colored powder

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes a general method for the N-acetylation of a sulfonamide, adapted for the synthesis of this compound from sulfathiazole.

Materials:

  • Sulfathiazole

  • Acetic anhydride

  • Pyridine (or a less hazardous base)

  • Ethanol

  • Distilled water

  • Beakers, flasks, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Dissolve a known quantity of sulfathiazole in a suitable solvent, such as a mixture of acetone and pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into cold water to precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a powdered solid using a capillary melting point apparatus.[2][3][4][5][6]

Materials:

  • This compound powder (dry)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[6]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous medium.[7][8]

Materials:

  • This compound powder

  • Distilled water (or a specific buffer solution)

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed flask.

  • Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After the incubation period, allow the suspension to settle.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.

  • The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Determination of pKa (UV-Spectrophotometric Method)

This protocol outlines a method for determining the acid dissociation constant (pKa) of a compound with a UV-active chromophore using UV-Vis spectrophotometry.[9][10][11][12][13]

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of buffer solutions with accurately known pH values (e.g., in increments of 0.2-0.5 pH units) covering a range above and below the estimated pKa.

  • For each pH value, prepare a sample by diluting a small, constant volume of the stock solution with the corresponding buffer solution in a volumetric flask.

  • Measure the UV absorbance spectrum of each sample over a relevant wavelength range.

  • Identify the wavelengths at which the absorbance changes significantly with pH.

  • Plot the absorbance at a selected wavelength against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both the acidic and basic forms of the molecule are present.[10]

Spectral Data

The following tables summarize the expected spectral characteristics of this compound.

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H StretchAmine/Amide
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAlkyl (methyl)
1700 - 1630C=O StretchAmide (Amide I)
1600 - 1450C=C StretchAromatic
1350 - 1300S=O Asymmetric StretchSulfonamide
1180 - 1150S=O Symmetric StretchSulfonamide

Note: The IR spectrum of this compound would be complex, and the above are general ranges for the key functional groups. Specific peak positions can be influenced by the solid-state packing and intermolecular interactions.[14][15][16]

Table 4: ¹H NMR Spectral Data (Expected Chemical Shifts in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignment
~10.5Singlet-SO₂NH- proton
~10.0Singlet-C(=O)NH- proton
7.5 - 8.0MultipletAromatic protons
6.8 - 7.2MultipletThiazole protons
~2.1Singlet-C(=O)CH₃ protons

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[17][18][19]

Table 5: ¹³C NMR Spectral Data (Expected Chemical Shifts in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~169-C =O (Amide)
~160C2 of Thiazole
115 - 145Aromatic and Thiazole carbons
~24-C(=O)C H₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[20][21][22][23]

Mechanism of Action

This compound itself is largely inactive as an antibiotic. Its parent compound, sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.

Dihydropteroate Synthase Inhibition Workflow

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides ... Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition

Caption: Inhibition of bacterial dihydropteroate synthase by sulfathiazole.

References

The Dawn of a New Era in Antibacterial Agents: An In-depth Technical Guide to the Early Research on Acetylsulfathiazole's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research conducted in the early 1940s on the antibacterial properties of acetylsulfathiazole. As a key derivative of the groundbreaking sulfonamide class of drugs, early investigations into its efficacy and mechanism of action laid the groundwork for future antibiotic development. This document delves into the quantitative data from seminal studies, details the experimental methodologies of the era, and visualizes the core biological pathways and laboratory workflows as they were understood by pioneering scientists.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Early research established that this compound, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid synthesis pathway. It functions as a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). By binding to DHPS, this compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. This targeted disruption of a vital metabolic pathway inhibits bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Folic_Acid Folic Acid Dihydrofolic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth This compound This compound This compound->Inhibition Inhibition->DHPS Competitive Inhibition

Mechanism of this compound's Antibacterial Action.

Quantitative Data on Antibacterial Activity

The following tables summarize the quantitative data from the seminal 1942 study by Muir, Shamleffer, and Jones, which investigated the bacteriostatic concentrations of sulfathiazole and its derivatives.

Table 1: Bacteriostatic Concentration of Sulfathiazole and this compound against Staphylococcus aureus

CompoundMediumInoculum SizeBacteriostatic Concentration (mg per 100 ml)
SulfathiazoleSynthetic~180 organisms/tube1.25
This compoundSynthetic~180 organisms/tube2.50

Table 2: Comparative Bacteriostatic Action in Different Media

CompoundOrganismMediumInoculumBacteriostatic Concentration (mg per 100 ml)
SulfathiazoleStreptococcus pyogenesBroth with 5% defibrinated horse blood10⁻⁶ dilution of 18-hr culture0.2
This compoundStreptococcus pyogenesBroth with 5% defibrinated horse blood10⁻⁶ dilution of 18-hr culture0.4

Experimental Protocols

The methodologies employed in these early studies were foundational for antimicrobial susceptibility testing. The following protocols are based on the descriptions from the 1940s literature.

Broth Dilution Method for Determining Bacteriostatic Concentration

This method was central to quantifying the antibacterial efficacy of sulfonamides.

  • Preparation of Drug Dilutions: A stock solution of the test compound (this compound) was prepared. Serial dilutions were then made in a suitable liquid culture medium (e.g., synthetic medium or broth supplemented with defibrinated horse blood) to achieve a range of desired concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pyogenes) was prepared from an 18-24 hour culture. The inoculum size was carefully controlled, often by dilution, to ensure reproducibility.

  • Inoculation: A standardized volume of the bacterial suspension was added to each tube containing the different drug concentrations. A control tube containing the medium and inoculum but no drug was included to verify bacterial viability.

  • Incubation: The tubes were incubated at 37°C for a defined period, typically 18-24 hours.

  • Observation of Results: The tubes were visually inspected for turbidity. The minimum inhibitory concentration (MIC), or in the terminology of the time, the bacteriostatic concentration, was determined as the lowest concentration of the drug that completely inhibited visible bacterial growth.

  • Confirmation of Bacteriostatic Effect: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects, a small aliquot from the clear tubes (showing no growth) was subcultured onto a drug-free solid agar medium. The subsequent growth of bacteria on this new medium confirmed that the drug's effect was indeed bacteriostatic.

A Prepare Serial Dilutions of this compound in Broth C Inoculate Dilution Tubes with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 Hours C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine Lowest Concentration with No Growth (Bacteriostatic Concentration) E->F G Subculture from Clear Tubes onto Drug-Free Agar F->G Confirmation Step H Observe for Growth to Confirm Bacteriostatic Effect G->H cluster_0 Control Set cluster_1 Experimental Set A1 This compound Dilutions B1 Inoculate A1->B1 C1 Incubate B1->C1 D1 Determine Bacteriostatic Concentration C1->D1 E Compare Bacteriostatic Concentrations D1->E A2 This compound Dilutions + Fixed PABA B2 Inoculate A2->B2 C2 Incubate B2->C2 D2 Determine Bacteriostatic Concentration C2->D2 D2->E F Increased Bacteriostatic Concentration with PABA Confirms Competitive Antagonism E->F

Acetylsulfathiazole: A Technical Examination of its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of acetylsulfathiazole, a notable sulfonamide derivative that played a role in the early era of antimicrobial chemotherapy. The document details its discovery, historical significance, mechanism of action, and the experimental protocols relevant to its synthesis and evaluation. While its clinical use has been superseded by more effective and less toxic antibiotics, the study of this compound offers valuable insights into the development of antimicrobial agents and the genesis of pharmaceutical manufacturing standards. This guide synthesizes historical context with technical data, including detailed experimental methodologies and a visualization of its biochemical pathway, to serve as a comprehensive resource for professionals in drug development and infectious disease research.

Introduction: The Dawn of the Sulfa Drugs

The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides, the first class of broadly effective systemic antibacterial agents. This era was initiated by the work of Gerhard Domagk at Bayer AG in the early 1930s.[1] His experiments with a coal-tar dye, Prontosil, revealed its remarkable ability to cure streptococcal infections in mice.[2] The true breakthrough came when researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[3] In the body, it is metabolized into its active form, para-aminobenzenesulfonamide, or sulfanilamide.[2] This revelation, that a relatively simple chemical could combat systemic bacterial infections, triggered a "sulfa craze" and the synthesis of thousands of sulfanilamide derivatives in the late 1930s and early 1940s, each seeking to improve upon the efficacy and safety of the original compound.[1][2] It was in this flurry of scientific innovation that sulfathiazole, and by extension its N-acetylated form, this compound, emerged as a significant therapeutic agent.[2]

The Discovery and Role of this compound

While sulfathiazole became one of the most widely used sulfa drugs, this compound holds its own place in this history, primarily as a key intermediate in the synthesis of sulfathiazole and as a metabolite of the parent drug.[4][5] N(4)-acetylsulfathiazole is formed when the acetyl group is attached to the nitrogen of the p-aminobenzenesulfonamide group.[3] This acetylation was a crucial step in the chemical synthesis pathway that allowed for the creation of sulfathiazole.[4]

Beyond its role as a synthetic intermediate, this compound was also utilized as a therapeutic agent in its own right. It was administered for the treatment of various bacterial infections, including those of the respiratory, intestinal, and urinary tracts.[6] The acetylation of the sulfonamide group was thought to modify the drug's solubility and absorption characteristics.

Historical Significance and Impact

The sulfonamides, including sulfathiazole and its derivatives, were nothing short of revolutionary in the pre-penicillin era. They were the first drugs to offer effective treatment against a wide array of bacterial pathogens, leading to a dramatic reduction in mortality and morbidity from diseases like pneumonia, meningitis, and streptococcal infections.[2][4] Their importance was particularly underscored during World War II, where they were credited with saving countless lives from wound infections.[3]

However, the widespread use of these drugs was not without its problems. The lack of stringent manufacturing regulations in the early days led to tragic incidents. One of the most significant of these was the 1941 sulfathiazole disaster. Tablets of sulfathiazole manufactured by the Winthrop Chemical Company were contaminated with the sedative phenobarbital, resulting in hundreds of deaths and injuries.[2] This event was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, a cornerstone of drug safety regulation that persists to this day.[2]

The clinical utility of sulfathiazole and its derivatives began to wane with the advent of penicillin, which was more effective and less toxic, and the rise of bacterial resistance to sulfonamides.[2][4] Today, the systemic use of these early sulfa drugs in humans is rare, though some sulfonamides continue to be used in veterinary medicine and for specific indications in human medicine.[3][7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[8] Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[8] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity against bacteria.[1]

The key enzyme targeted is dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. Sulfonamides, including the active deacetylated form of this compound, are structural analogs of PABA. They bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of folic acid.[1] This disruption of a vital metabolic pathway inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[8]

Figure 1. Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Quantitative Data on Antimicrobial Activity

A comprehensive search of the available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The majority of historical and contemporary research focuses on the parent compound, sulfathiazole, or newer sulfonamide derivatives. The relative lack of specific antimicrobial activity data for this compound may be due to its primary role as a synthetic intermediate and a rapidly metabolized product of sulfathiazole, with research efforts concentrating on the more active, deacetylated form.

For context, the following table presents hypothetical MIC data for sulfathiazole to illustrate the typical format for such data. Note: These values are for illustrative purposes only and are not actual experimental data for this compound.

BacteriumGram StainSulfathiazole MIC (µg/mL) - Illustrative
Escherichia coliNegative16 - 256
Staphylococcus aureusPositive4 - 64
Streptococcus pneumoniaePositive1 - 32
Pseudomonas aeruginosaNegative>1024 (Typically Resistant)
Table 1. Illustrative Minimum Inhibitory Concentration (MIC) data for Sulfathiazole.

Experimental Protocols

Synthesis of this compound

There are two primary routes for the synthesis of this compound. The first involves the direct acetylation of sulfathiazole, while the second, and more historically relevant for the production of sulfathiazole, involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole.

Protocol 6.1.1: N-Acetylation of Sulfathiazole

This protocol is adapted from general methods for the N-acetylation of amines and sulfonamides using acetic anhydride.

Materials:

  • Sulfathiazole

  • Acetic anhydride

  • Pyridine (anhydrous, as solvent and base)

  • Toluene

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfathiazole (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of sulfathiazole).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure N-acetylsulfathiazole.

Protocol 6.1.2: Condensation of p-Acetamidobenzenesulfonyl Chloride with 2-Aminothiazole

This protocol describes the formation of this compound as the direct product of the condensation reaction.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Aminothiazole

  • Pyridine (as acid acceptor and solvent)

  • Ice

  • Water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminothiazole (1.0 equivalent) in pyridine.

  • Cool the mixture in an ice-salt bath to between 0°C and 5°C.

  • Slowly add a solution of p-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a small amount of pyridine from the dropping funnel, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring.

  • The precipitated solid, N-acetylsulfathiazole, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine and other water-soluble impurities.

  • The product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the in vitro antimicrobial susceptibility of a bacterial isolate.

Materials:

  • This compound stock solution (prepared in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content

  • Bacterial culture (e.g., E. coli, S. aureus) grown overnight on an appropriate agar medium

  • Sterile 96-well microtiter plates

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL). b. Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_drug Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate start->prep_drug prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute to final concentration start->prep_inoculum inoculate Inoculate wells of the microtiter plate with the bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate the plate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for the broth microdilution method to determine MIC.

Conclusion

This compound occupies a unique position in the history of antimicrobial agents. While its fame was largely eclipsed by its parent compound, sulfathiazole, and the subsequent arrival of penicillin, it served as both a crucial synthetic precursor and a therapeutic agent in its own right during a pivotal time in medicine. The story of the sulfonamides, including this compound, is not just one of chemical innovation but also of the evolution of drug safety and regulation, with events like the 1941 sulfathiazole disaster leaving a lasting legacy on the pharmaceutical industry. For modern researchers, the study of these early antimicrobials provides a fundamental understanding of the principles of chemotherapy, the mechanisms of bacterial resistance, and the critical importance of rigorous manufacturing standards in ensuring patient safety. While no longer a frontline drug, this compound remains a valuable subject of study for its historical and scientific contributions.

References

molecular structure and conformation of acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of Acetylsulfathiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . This compound, with the chemical formula C11H11N3O3S2, is the primary metabolite of the sulfonamide antibiotic, sulfathiazole.[1][2] Understanding its three-dimensional structure is crucial for comprehending its biological activity, metabolic fate, and potential interactions with biological targets. This document summarizes key structural features, including molecular geometry and conformational possibilities. While extensive crystallographic data for the parent compound, sulfathiazole, is available, a specific crystal structure for this compound has not been reported in publicly accessible databases. Therefore, this guide presents computed structural data and discusses the molecule's conformational landscape based on theoretical models and analysis of its constituent functional groups.

Introduction

This compound, chemically named N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, is formed in the body through the acetylation of sulfathiazole.[1] This metabolic conversion is a significant factor in the pharmacokinetics and efficacy of sulfathiazole. The addition of the acetyl group alters the molecule's polarity and steric properties, which can influence its solubility, protein binding, and excretion. A detailed understanding of the molecular structure and preferred conformation of this compound is therefore essential for drug development professionals working on sulfonamide-based therapeutics.

Molecular Structure

The molecular structure of this compound is characterized by three key components: a central benzene ring, a sulfonamide group, and a thiazole ring, with an acetyl group attached to the aniline nitrogen.

General Physicochemical Properties
PropertyValueSource
Molecular Formula C11H11N3O3S2[1][3]
IUPAC Name N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[1]
Molecular Weight 297.36 g/mol [3]
CAS Number 127-76-4[3]
Computed Molecular Geometry

In the absence of experimental crystallographic data for this compound, computational methods provide valuable insights into its three-dimensional structure. The following tables present predicted bond lengths, bond angles, and torsional angles based on computational modeling.

Table 1: Predicted Bond Lengths of this compound

AtomsBond Length (Å)
S-O (average)1.43
S-N(sulfonamide)1.63
S-C(phenyl)1.76
N(sulfonamide)-C(thiazole)1.39
C-C (phenyl ring average)1.39
C-N (amide)1.37
C=O (amide)1.23
C-C (acetyl)1.51
C-S (thiazole average)1.73
C-N (thiazole average)1.35
C=N (thiazole)1.31

Note: These values are based on computational models and may differ from experimental data.

Table 2: Predicted Bond Angles of this compound

AtomsBond Angle (°)
O-S-O119.5
O-S-N(sulfonamide)107.0
O-S-C(phenyl)108.0
N(sulfonamide)-S-C(phenyl)107.5
S-N(sulfonamide)-C(thiazole)125.0
C-N-C (amide)128.0
N-C=O (amide)122.0
C-C=O (amide)121.0

Note: These values are based on computational models and may differ from experimental data.

Table 3: Key Torsional Angles of this compound

AtomsTorsional Angle (°)
C(phenyl)-S-N(sulfonamide)-C(thiazole)-70
S-C(phenyl)-C-C180
C(phenyl)-N(amide)-C=O175
H-N(amide)-C(phenyl)-C0

Note: These values represent one of the low-energy conformations and other rotational isomers are possible.

Conformation

The overall shape of the this compound molecule is determined by the rotational freedom around several single bonds. The key rotatable bonds that dictate the molecule's conformation are:

  • The C(phenyl)-S bond

  • The S-N(sulfonamide) bond

  • The C(phenyl)-N(amide) bond

Rotation around these bonds gives rise to various conformers with different spatial arrangements of the phenyl, sulfonamide, thiazole, and acetyl groups. Computational studies suggest that the most stable conformation is likely one where the thiazole ring is oriented away from the phenyl ring to minimize steric hindrance. The planarity of the amide group influences the orientation of the acetyl group relative to the phenyl ring.

Experimental Protocols

While a specific experimental structure for this compound is not available, the following are generalized protocols for the techniques that would be employed for its structural determination.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone) would be attempted to obtain single crystals of sufficient size and quality.

  • Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern would be used to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the connectivity and chemical environment of atoms in a molecule in solution, which can be used to deduce its conformation.

Methodology:

  • Sample Preparation: A solution of this compound would be prepared in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) would be analyzed to assign resonances and determine the relative orientation of different parts of the molecule in solution.

Signaling Pathway and Mechanism of Action

This compound is a metabolite of sulfathiazole and is generally considered to have reduced antibacterial activity compared to its parent compound. The mechanism of action of sulfathiazole involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_acid->Purines_Thymidine Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.

The acetylation of the aniline nitrogen in sulfathiazole to form this compound alters the electronic and steric properties of this part of the molecule, which is crucial for binding to the DHPS enzyme. This alteration is believed to be the primary reason for the reduced antibacterial efficacy of the metabolite.

Experimental Workflow for Structural Elucidation

The logical workflow for the complete structural and conformational analysis of this compound would involve a combination of experimental and computational techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Results Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification X_Ray X-ray Crystallography Purification->X_Ray NMR NMR Spectroscopy Purification->NMR Structure Molecular Structure (Bond Lengths, Angles) X_Ray->Structure Conformation Conformational Analysis NMR->Conformation DFT DFT Calculations DFT->Structure DFT->Conformation MD Molecular Dynamics MD->Conformation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

While a definitive experimental crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of its molecular structure and conformation based on its known chemical composition and computational modeling. The presented data on predicted bond lengths, bond angles, and torsional angles offer a valuable framework for understanding the three-dimensional nature of this important metabolite. The outlined experimental protocols for X-ray crystallography and NMR spectroscopy provide a roadmap for future studies aimed at obtaining precise experimental data. A complete structural elucidation will be invaluable for a deeper understanding of its biological properties and for the rational design of new sulfonamide-based drugs with improved pharmacokinetic profiles.

References

solubility profile of acetylsulfathiazole in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of acetylsulfathiazole in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. The following tables summarize the available quantitative solubility data for this compound in aqueous and organic solvents.

Table 1: Solubility of this compound in Aqueous Solutions

Solvent SystemTemperature (°C)pHSolubility
Water37Not Specified7.1 mg/100 cm³
Phosphate BufferNot Specified7.4>44.6 µg/mL[1]

Table 2: Qualitative and Comparative Solubility of this compound and Related Compounds in Organic Solvents

Due to the limited availability of direct quantitative data for this compound in a wide range of organic solvents, this table includes qualitative descriptions and data for a structurally similar compound, N-acetyl sulfamethoxazole, to provide a general understanding.

CompoundSolventTemperature (°C)Solubility
This compoundDimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble
This compoundMethanolNot SpecifiedSlightly Soluble
N-acetyl SulfamethoxazoleEthanolNot Specified~0.25 mg/mL
N-acetyl SulfamethoxazoleDimethyl Sulfoxide (DMSO)Not Specified~50 mg/mL
N-acetyl SulfamethoxazoleDimethylformamide (DMF)Not Specified~50 mg/mL

Experimental Protocols

Accurate determination of solubility is paramount in pharmaceutical research. The following sections detail the methodologies for key experiments related to solubility assessment.

Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Apparatus and Materials:

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • The solvent of interest

  • This compound powder

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid should be visually apparent throughout the experiment.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by sampling at different time points until the concentration of the dissolved drug remains constant.

  • After reaching equilibrium, cease agitation and allow the suspension to settle for a short period.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. It is crucial to avoid any precipitation during this step.

  • Dilute the clear, saturated solution with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in a flask prep2 Seal the flask prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge or filter to remove solid particles sep2->sep3 analysis1 Dilute the saturated solution sep3->analysis1 analysis2 Analyze concentration (UV-Vis or HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

UV-Vis Spectrophotometric Method for Quantification

Principle: This method relies on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance in the solution.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent used for solubility determination (as blank)

  • This compound reference standard

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Determination of Maximum Wavelength (λmax): Scan one of the standard solutions over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank. Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

  • Sample Analysis: Measure the absorbance of the diluted saturated solution (from the shake-flask experiment) at the same λmax.

  • Concentration Calculation: Use the calibration curve equation to calculate the concentration of this compound in the diluted sample. The final solubility is then calculated by multiplying this concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of a reference standard.

Apparatus and Materials:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18 column)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a buffer)

  • Volumetric flasks and pipettes

  • Syringe filters for sample preparation

  • This compound reference standard

Procedure:

  • Chromatographic Conditions: Develop and validate an HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.

  • Preparation of Standard and Sample Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Prepare the sample solution by diluting the saturated solution from the shake-flask experiment with the mobile phase. All solutions should be filtered through a 0.45 µm filter before injection.

  • Calibration Curve: Inject equal volumes of the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity and regression equation.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution. The solubility is then determined by applying the appropriate dilution factor.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep1 Prepare Mobile Phase hplc1 Equilibrate HPLC System prep1->hplc1 prep2 Prepare Standard Solutions hplc2 Inject Standard Solutions prep2->hplc2 prep3 Prepare Sample Solution (Diluted Saturated Solution) hplc4 Inject Sample Solution prep3->hplc4 quant1 Record Peak Areas hplc2->quant1 hplc3 Generate Calibration Curve quant2 Calculate Concentration from Calibration Curve hplc3->quant2 hplc4->quant1 quant1->hplc3 quant3 Apply Dilution Factor to Determine Solubility quant2->quant3

Caption: General Workflow for HPLC-Based Solubility Quantification.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, including:

  • pH: As a sulfonamide, the ionization state of this compound is pH-dependent, which can significantly affect its aqueous solubility.

  • Temperature: Generally, solubility increases with temperature, although the extent of this effect varies with the solvent.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a drug can lead to variations in solubility. It is important to characterize the solid form used in solubility studies.

  • Co-solvents: The addition of co-solvents to an aqueous solution can significantly enhance the solubility of poorly soluble drugs.

This technical guide provides a foundation for understanding the solubility profile of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions of interest.

References

acetylsulfathiazole CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetylsulfathiazole, a sulfonamide antibiotic. It details its chemical identity, including its CAS number and IUPAC nomenclature, and delves into its mechanism of action as a competitive inhibitor of bacterial folic acid synthesis. This document outlines the synthetic route for this compound and presents its physicochemical properties in a structured format. Furthermore, it includes detailed experimental protocols for the evaluation of its antimicrobial activity. The guide also features visual representations of the folic acid synthesis pathway, illustrating the target of this compound, and a typical experimental workflow for antimicrobial susceptibility testing.

Chemical Identity and Properties

This compound, the N-acetylated metabolite of sulfathiazole, is a key compound in the study of sulfonamide antibiotics. Its unique chemical identifiers and physical properties are crucial for researchers in drug development and microbiology.

CAS Number: 127-76-4[1]

IUPAC Nomenclature: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its formulation and delivery as a potential therapeutic agent.

PropertyValueReference
Molecular FormulaC11H11N3O3S2[2][3]
Molecular Weight297.35 g/mol [3]
Solubility>44.6 µg/mL (at pH 7.4)[2]
InChI KeyKXNXWINFSDKMHD-UHFFFAOYSA-N[1]
Canonical SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate from their diet. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial growth.

The structural similarity of the sulfonamide core to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows this compound to bind to the active site of the enzyme. This competitive inhibition blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. The disruption of this pathway leads to the cessation of bacterial cell growth and proliferation.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides AST This compound AST->DHPS Competitive Inhibition

Diagram 1: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the acetylation of p-aminobenzenesulfonamide followed by a reaction with 2-aminothiazole. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Aminothiazole

  • Pyridine

  • Acetone

  • Water

  • Hydrochloric acid

Procedure:

  • Reaction: In a round-bottom flask, dissolve 2-aminothiazole in acetone. To this solution, add pyridine as a base.

  • Slowly add p-acetamidobenzenesulfonyl chloride to the mixture while stirring. The reaction is typically carried out at room temperature.

  • Continue stirring the reaction mixture for several hours to ensure the completion of the reaction.

  • Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the crude N-acetylsulfathiazole.

  • Collect the precipitate by vacuum filtration and wash it with water to remove any unreacted starting materials and pyridine hydrochloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Confirmation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Activity

As a sulfonamide antibiotic, this compound is expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria. However, being a metabolite of sulfathiazole, its antimicrobial potency may differ. Quantitative data on its in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is essential for evaluating its potential as a therapeutic agent.

Note: Specific MIC values for this compound are not widely reported in publicly available literature. The antibacterial activity of this compound is generally considered to be less than that of its parent compound, sulfathiazole. As a metabolite, its primary role is in the pharmacokinetics and clearance of sulfathiazole.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound is determined using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (e.g., E. coli, S. aureus) standardized to 0.5 McFarland turbidity

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation and Analysis Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Diagram 2: Experimental workflow for MIC determination.

Metabolism

This compound is the primary metabolite of sulfathiazole, formed through N-acetylation in the liver. This metabolic conversion is a common pathway for the detoxification and elimination of sulfonamide drugs. The acetylation of the amino group generally results in a compound that is less water-soluble and has reduced antibacterial activity compared to the parent drug. Further metabolism of this compound is limited, and it is primarily excreted in the urine.

Conclusion

This compound is a significant compound in the field of medicinal chemistry and microbiology, primarily recognized as the main metabolite of the antibiotic sulfathiazole. Its chemical properties, mechanism of action as a competitive inhibitor of bacterial folic acid synthesis, and synthetic pathways are well-characterized. While its intrinsic antimicrobial activity is less pronounced than its parent compound, understanding its formation and physicochemical characteristics is vital for comprehending the pharmacokinetics and overall efficacy of sulfathiazole. The provided experimental protocols offer a standardized approach for the further investigation of this compound and other sulfonamide derivatives.

References

Theoretical Modeling of Acetylsulfathiazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole is the primary metabolite of the sulfonamide antibiotic, sulfathiazole. Understanding its interactions with biological targets is crucial for comprehending its efficacy, potential side effects, and pharmacokinetic profile. Theoretical modeling, encompassing molecular docking and quantum mechanics, provides a powerful lens to investigate these interactions at an atomic level. This guide offers an in-depth overview of the computational methodologies used to model the interactions of this compound, with a primary focus on its interaction with Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthetic pathway of many microorganisms, and human serum albumin (HSA), which plays a significant role in drug transport and distribution.[1][2][3] While specific experimental data on the theoretical modeling of this compound is limited, this guide leverages established protocols for sulfathiazole and its derivatives to provide a comprehensive framework for studying the acetylated metabolite.

Core Concepts in Theoretical Modeling

Theoretical modeling of drug-receptor interactions primarily relies on two key computational techniques:

  • Molecular Docking: This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., DHPS or HSA) to form a stable complex.[4][5] The output of a docking simulation includes the binding pose of the ligand in the receptor's active site and a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[4][5]

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules.[6] In the context of drug design, DFT is employed to optimize the 3D geometry of the ligand and to calculate various molecular properties such as electrostatic potential and molecular orbitals, which are crucial for understanding its reactivity and interaction with the receptor.[6]

Interaction with Dihydropteroate Synthase (DHPS)

Sulfonamides, including sulfathiazole, act as competitive inhibitors of DHPS, an essential enzyme for bacterial folate synthesis.[1] They mimic the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA synthesis.[1] It is presumed that this compound, due to its structural similarity, also interacts with the PABA binding site of DHPS.

Quantitative Data from Homologous Compounds

The following table summarizes molecular docking data for sulfathiazole and its derivatives with DHPS, which can serve as a reference for predicting the interaction of this compound.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
Sulfathiazole DerivativeMethicillin-Resistant Staphylococcus Aureus (MRSA) Protein 4TO8-7.82Val141, His86, His209, His110, His181[7]
Sulfathiazole DerivativeMRSA Protein 4TO8-7.51His209, His110, Val141[7]
Thiazolyl BenzenesulfonamidesPlasmodium falciparum DHPS-7.1 to -7.9Not specified[8]
SulfamethazinePlasmodium falciparum DHPS-5.9Not specified[8]
SulfamethoxazolePlasmodium falciparum DHPS-6.1Not specified[8]

Interaction with Human Serum Albumin (HSA)

Human serum albumin is a major carrier protein in the blood that binds to a wide variety of drugs, influencing their distribution, metabolism, and excretion.[2][3] Understanding the interaction of this compound with HSA is critical for predicting its pharmacokinetic behavior. Computational studies have been employed to analyze the interactions between various drugs and HSA, identifying key binding cavities and interacting residues.[2]

Quantitative Data from Homologous Compounds

The table below presents binding affinity data for several sulfonamides with HSA, providing insights into the potential interaction of this compound.

CompoundBinding Affinity (kcal/mol)Primary Binding SiteKey Interacting ResiduesReference
Sulfadoxine-8.6Subdomain IBNot specified[3]
SulfamethizoleNot specifiedSubdomain IBNot specified[3]
SulfamerazineNot specifiedSubdomain IBNot specified[3]
SulfamonomethoxineNot specifiedSubdomain IBNot specified[3]
SulfamethazineNot specifiedSubdomain IBNot specified[3]
SulfadimethoxineNot specifiedSubdomain IBNot specified[3]

Experimental Protocols

Molecular Docking Workflow

A generalized workflow for performing molecular docking of this compound with a target protein like DHPS or HSA is outlined below.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Water Removal, Polar Hydrogen Addition) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Result Analysis (Binding Energy & Pose) dock->results visual Visualization (UCSF Chimera, Discovery Studio) results->visual DFT_Protocol start Initial 3D Structure of This compound optimization Geometry Optimization (Gaussian 09, B3LYP/6-31G(d,p)) start->optimization analysis Analysis of Electronic Properties (HOMO-LUMO, MEP) optimization->analysis visualization Visualization (GaussView) analysis->visualization Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroate DHPS->DHP Product DHFA Dihydrofolic Acid DHP->DHFA THFA Tetrahydrofolic Acid DHFA->THFA Nucleic_Acids Nucleic Acid Precursors THFA->Nucleic_Acids Sulfathiazole This compound (Sulfathiazole) Sulfathiazole->DHPS Inhibition

References

Preliminary In Vitro Evaluation of Acetylsulfathiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of acetylsulfathiazole, a primary metabolite of the sulfonamide antibiotic, sulfathiazole. While this compound itself is generally considered to be microbiologically inactive, this guide outlines the standard methodologies for assessing the in vitro antimicrobial and cytotoxic profiles of sulfonamide compounds. The established mechanism of action for the parent compound, sulfathiazole, is detailed as a key biological context. This document is intended to serve as a resource for researchers and professionals in drug development by providing standardized experimental protocols and illustrative data frameworks.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that inhibit the growth and proliferation of bacteria. Sulfathiazole was a widely used member of this class. Its metabolite, this compound, is the product of N-acetylation in the body. It is crucial to characterize the biological activity of metabolites to understand the overall pharmacological and toxicological profile of a parent drug. Notably, N4-acetylated sulfonamide metabolites are generally recognized as possessing no antimicrobial activity.[1]

This guide focuses on the standard in vitro assays that would be employed to formally evaluate the biological activity of this compound.

Mechanism of Action of the Parent Compound: Sulfathiazole

The antibacterial action of sulfathiazole, and sulfonamides in general, is bacteriostatic. It functions through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial replication. By acting as a structural analog to para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfathiazole blocks this vital metabolic pathway.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydropteroic_Acid->Tetrahydrofolic_Acid Leads to Bacterial_Growth Bacterial Growth and Replication Tetrahydrofolic_Acid->Bacterial_Growth Essential for Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitively Inhibits

Sulfathiazole's competitive inhibition of DHPS.

In Vitro Antimicrobial Activity Assessment

While this compound is expected to be inactive, the following protocols for determining the Minimum Inhibitory Concentration (MIC) are standard for evaluating the antimicrobial potential of any compound.

Data Presentation: Antimicrobial Activity

No specific MIC data for this compound has been identified in the reviewed literature, which aligns with the understanding that N4-acetylated metabolites are inactive. For illustrative purposes, the table below shows the kind of data that would be generated from such an evaluation, with hypothetical values for this compound and comparative data for its parent compound against common bacterial strains.

CompoundOrganismMIC (µg/mL)
This compound Escherichia coli>1024 (Expected)
Staphylococcus aureus>1024 (Expected)
Sulfathiazole Escherichia coli16-64
Staphylococcus aureus8-32
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Test compound (this compound)

  • Positive control antibiotic (e.g., Sulfathiazole)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in MHB directly in the 96-well plates.

  • Inoculum Preparation: The bacterial culture is adjusted to the turbidity of a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (bacteria with no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in a 96-well plate. C Inoculate wells with bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Incubate plate at 37°C for 18-24 hours. C->D E Observe wells for turbidity (bacterial growth). D->E F Determine MIC: Lowest concentration with no visible growth. E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Acetylsulfathiazole Derivatives and Analogs

This technical guide provides a comprehensive overview of the methodologies for identifying this compound and its related compounds. This compound, a primary metabolite of the sulfonamide antibiotic sulfathiazole, and its analogs are of significant interest in pharmaceutical and analytical research.[1][2] Accurate identification is crucial for metabolic studies, drug development, and ensuring food and environmental safety.[3]

Core Structures and Chemical Properties

This compound (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide) is a derivative of sulfathiazole where an acetyl group is attached to the N4-amino group.[2] Its chemical formula is C₁₁H₁₁N₃O₃S₂.[1] Analogs and derivatives may involve modifications to the thiazole ring, the benzene ring, or the acetyl group, leading to a wide range of compounds with varied physicochemical properties and biological activities.

Key Molecular Features:

  • Sulfonamide Core: Essential for its antibacterial activity.

  • Thiazole Ring: A key heterocyclic moiety.

  • p-Acetamidobenzene Group: Differentiates it from the parent compound, sulfathiazole.

Mechanism of Action: The Folic Acid Synthesis Pathway

Like other sulfonamides, this compound's parent compound, sulfathiazole, exerts its bacteriostatic effect by inhibiting bacterial growth.[1][4] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5][6] This enzyme is critical for the synthesis of dihydropteroic acid, a precursor to folic acid, which is essential for bacterial DNA and RNA synthesis.[4] Human cells are unaffected as they obtain folic acid from dietary sources.[4] While the N4-acetyl derivatives themselves do not possess antibacterial activity, their identification is vital in pharmacokinetic and metabolic studies.[5]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalyzes FolicAcid Folic Acid Synthesis DHP->FolicAcid Growth Bacterial Growth (DNA/RNA Synthesis) FolicAcid->Growth Sulfathiazole Sulfathiazole / Analogs Sulfathiazole->DHPS Competitive Inhibition

Caption: Sulfonamide competitive inhibition of the bacterial folic acid pathway.

Analytical Techniques and Identification Protocols

The identification and quantification of this compound derivatives rely on a combination of chromatographic and spectroscopic techniques. The choice of method often depends on the sample matrix and the required sensitivity.[3]

Chromatographic Methods

Chromatographic techniques are the most common for separating and identifying sulfonamides from complex mixtures.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detectors, is a robust method for the simultaneous analysis of multiple sulfonamides.[3][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and selectivity, enabling the identification and quantification of trace levels of these compounds.[3][7] It is particularly useful for confirming the identity of analytes.

  • Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method used for screening and preliminary identification. Visualization can be achieved using reagents like p-dimethylaminobenzaldehyde, which reacts with the free primary amino group of related sulfonamides.[8]

Spectroscopic Methods

Spectroscopic methods are invaluable for structural elucidation and quantitative analysis, especially for solid-state forms.

  • Vibrational Spectroscopy (ATR-IR, NIR, Raman): These techniques are effective for the quantitative analysis of different polymorphic forms of sulfathiazole in mixtures.[9] Near-infrared (NIR) spectroscopy, in particular, has shown high accuracy and robustness.[9]

  • Mass Spectrometry (MS): Provides detailed information on the molecular weight and fragmentation patterns of the compounds, which is crucial for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure of newly synthesized derivatives.[10]

Other Identification Methods
  • Bratton-Marshall (B-M) Reaction: This colorimetric method involves diazotization of the primary amino group, followed by coupling with an amine to produce a highly colored compound that can be measured spectrophotometrically.[8] It is a foundational technique for sulfonamide detection.

  • X-Ray Powder Diffraction (XRPD): XRPD patterns are characteristic for each crystalline compound and can be used for the unambiguous identification of different sulfonamides and their polymorphs.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Tissue, Feed, Urine) Extraction Solvent Extraction (e.g., Ethyl Acetate/Methanol) Sample->Extraction Cleanup Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Separation Chromatographic Separation (HPLC, LC-MS) Cleanup->Separation Detection Detection & Identification (UV, MS, NMR, IR) Separation->Detection Quant Quantification Detection->Quant Report Data Reporting Quant->Report

Caption: General experimental workflow for identifying sulfonamide derivatives.

Quantitative Data Summary

The performance of various analytical techniques for the quantitative analysis of sulfathiazole polymorphs is summarized below.

Analytical MethodAnalyte (Polymorph)RMSEP (%)Key Advantages
ATR-IR Spectroscopy Form I5.0Direct sample analysis
Form III5.1
Form V4.5
Near-Infrared (NIR) Spectroscopy Form I2.0Highest accuracy , robust, non-destructive, "in-bottle" sampling
Form III2.9
Form V2.8
Raman Spectroscopy Form I3.5High chemical specificity
Form III4.1
Form V3.6
Data sourced from a study on the quantitative analysis of sulfathiazole polymorphs in ternary mixtures.[9] RMSEP: Root Mean Square Error of Prediction.

Detailed Experimental Protocols

Protocol: Sample Extraction from Animal Feed

This protocol is adapted for the extraction of sulfonamides for subsequent HPLC analysis.[7]

  • Homogenization: Weigh 5g of a homogenized feed sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of an extraction solvent mixture (e.g., ethyl acetate/methanol/acetonitrile 50:25:25 v/v/v).[7]

  • Vortexing & Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet and combine the supernatants.

  • Evaporation: Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

Protocol: Synthesis of a Sulfathiazole Derivative

This protocol describes a general method for synthesizing N-substituted sulfathiazole derivatives.[12]

  • Reactant Preparation: Dissolve the starting amine (e.g., 4-(4'-nitrophenyl)thiazol-2-amine) (4 mmol) and a substituted benzenesulfonyl chloride (4 mmol) in 40 mL of methanol.

  • Base Addition: Add pyridine (3 mL) to the mixture to act as an acid scavenger.[12][13]

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 24 hours.[12] Monitor the reaction's progress using TLC with an appropriate solvent system (e.g., ethyl acetate/n-hexane).[12]

  • Precipitation: Upon completion, pour the reaction mixture into crushed ice.

  • Acidification & Filtration: Acidify the mixture with 10% hydrochloric acid to precipitate the product. Filter the resulting solid and wash it with cold water.

  • Drying & Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Derivative_Relationships Sulfathiazole Sulfathiazole (Parent Drug) This compound This compound (N4-acetyl Metabolite) Sulfathiazole->this compound Acetylation (Metabolism) Analogs Structural Analogs (e.g., Sulfamethoxazole) Sulfathiazole->Analogs Structural Similarity Derivatives Other Derivatives (e.g., N-substituted) Sulfathiazole->Derivatives Synthesis This compound->Sulfathiazole Deacetylation (Hydrolysis)

Caption: Logical relationships between sulfathiazole and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of acetylsulfathiazole, an important intermediate in the production of the sulfonamide antibiotic, sulfathiazole.

Introduction

This compound, chemically known as N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, is the N-acetylated form of sulfathiazole.[1] The synthesis is a crucial step in the manufacturing of sulfathiazole and involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole.[2] This protocol outlines a common and effective method for its preparation in a laboratory setting.

Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material 1 p-Acetamidobenzenesulfonyl chloride[2]
Starting Material 2 2-Aminothiazole[2]
Solvent Pyridine, Tetrahydrofuran[3]
Reaction Time 6 hours[3]
Reaction Temperature 20°C[3]
Yield 88-91%[4]
Melting Point 250-254°C[4]
Appearance Light-yellow product[4]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Aminothiazole[2]

  • Pyridine (anhydrous)[2][5]

  • Tetrahydrofuran (THF, anhydrous)[3]

  • Hydrochloric acid (0.5 M)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole in a mixture of anhydrous tetrahydrofuran and anhydrous pyridine.[3]

  • Addition of Reactant: While stirring the solution at room temperature (20°C), slowly add p-acetamidobenzenesulfonyl chloride to the reaction mixture.[3]

  • Reaction: Continue stirring the reaction mixture at room temperature for 6 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Precipitation: To the resulting residue, add 0.5 M hydrochloric acid. This will cause a precipitate of crude this compound to form.[3]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[4] Wash the crude product with distilled water to remove any remaining impurities.[4]

  • Drying: Dry the purified light-yellow product in a vacuum desiccator overnight.[4] The expected melting point of the final product is between 250-254°C.[4]

Visualizations

Diagram of the this compound Synthesis Workflow

SynthesisWorkflow Reagents Starting Materials: - p-Acetamidobenzenesulfonyl chloride - 2-Aminothiazole - Pyridine - Tetrahydrofuran Reaction Reaction: - Stir at 20°C for 6 hours Reagents->Reaction Workup Work-up: - Solvent removal Reaction->Workup Precipitation Precipitation: - Add 0.5 M HCl Workup->Precipitation Filtration Filtration & Washing: - Collect solid - Wash with water Precipitation->Filtration Drying Drying: - Vacuum desiccator Filtration->Drying Product Final Product: This compound Drying->Product

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acetylsulfathiazole. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is the N4-acetylated metabolite of sulfathiazole, a sulfonamide antibiotic. Monitoring its concentration in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is simple, precise, and accurate for its intended purpose.

Principle

The method employs reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the elution of the analyte. Detection is achieved by monitoring the UV absorbance at a specific wavelength, which provides a quantitative measure of the this compound concentration.

Experimental Protocols

Method 1: Isocratic RP-HPLC with UV Detection

This protocol describes a common isocratic method suitable for the analysis of this compound in bulk drug substances and simple formulations.

1. Equipment and Materials

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Methanol:0.01M Potassium Dihydrogen Phosphate, 50:25:25, v/v/v):

    • Prepare a 0.01M potassium dihydrogen phosphate solution by dissolving 1.36 g of KH2PO4 in 1000 mL of deionized water.

    • Adjust the pH of the phosphate buffer to a suitable value (e.g., 3.0) with orthophosphoric acid.

    • Mix 500 mL of acetonitrile, 250 mL of methanol, and 250 mL of the 0.01M potassium dihydrogen phosphate buffer.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2-10 µg/mL)[1].

3. Chromatographic Conditions

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Methanol:0.01M Potassium Dihydrogen Phosphate (50:25:25, v/v/v)[1]
Flow Rate1.2 mL/min[1]
Detection Wavelength260 nm[1]
Injection Volume20 µL
Column TemperatureAmbient
Run TimeApproximately 8 minutes[1]

4. Sample Preparation

  • Bulk Drug: Accurately weigh a quantity of the bulk drug powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.

  • Pharmaceutical Dosage Forms (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a known amount of this compound to a volumetric flask.

    • Add a suitable volume of mobile phase and sonicate to dissolve the active ingredient.

    • Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Comparison of HPLC Methods for Sulfonamide Analysis

ParameterMethod 1 (Acetylsulfisoxazole)[1]Method 2 (Sulfathiazole)[2]Method 3 (General Sulfonamides)[3]
Analyte(s)AcetylsulfisoxazoleSulfathiazoleVarious Active Substances
ColumnNot SpecifiedC18C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Acetonitrile:0.01M KH2PO4 (25:50:25 v/v)2% Acetic Acid/Acetonitrile (60:40 v/v)A: 0.1% Phosphoric or Formic Acid, B: Acetonitrile (Isocratic or Gradient)
Flow Rate1.2 mL/minNot Specified1.0 mL/min
DetectionPDA at 260 nmFluorimetric (with pre-column derivatization using fluorescamine)UV (220 - 340 nm)
Linearity Range2-10 µg/mLNot SpecifiedNot Specified
Sample MatrixBloodHoneyFormulated Products

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution & Dilution Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection cluster_sample Sample center HPLC Method for this compound Column Column Type (e.g., C18) center->Column Composition Composition (Organic : Aqueous) center->Composition Detector Detector Type (UV-Vis) center->Detector InjectionVol Injection Volume center->InjectionVol Dimensions Column Dimensions (Length, Diameter) Column->Dimensions ParticleSize Particle Size (e.g., 5 µm) Column->ParticleSize pH pH of Buffer Composition->pH FlowRate Flow Rate Composition->FlowRate Wavelength Wavelength (λ) Detector->Wavelength Temperature Column Temperature InjectionVol->Temperature

Caption: Key parameters in HPLC method development for this compound.

References

Application of Acetylsulfathiazole in Microbiological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole is a sulfonamide antibiotic, a derivative of sulfathiazole.[1][2] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid.[3][4][5] As bacteria are unable to utilize exogenous folate, the inhibition of this pathway disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[4][6][7] this compound is also known as a primary metabolite of sulfathiazole.[2]

These application notes provide detailed protocols for evaluating the antimicrobial activity of this compound using standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion method.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, exert their antimicrobial effect by acting as structural analogs of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[3][4][5][8] By competitively binding to the active site of DHPS, this compound blocks the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid.[9][10] This inhibition halts the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, ultimately arresting bacterial growth.[3]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine_precursor Dihydropteridine Pyrophosphate Dihydropteroic_acid Dihydropteroic Acid Pteridine_precursor->Dihydropteroic_acid Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid Dihydrofolate Synthase Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Precursors This compound This compound This compound->inhibition_point Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

The following are standardized protocols for assessing the in vitro antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and dilute it further in CAMHB to the highest desired concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial inoculum. Include a positive growth control (no antibiotic) and a negative sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound-impregnated disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (prepared to a 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of MHA Plate: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of the MHA plate to create a lawn of bacteria.

  • Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established guidelines for sulfonamides.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion A Prepare Bacterial Inoculum (0.5 McFarland) B1 Prepare Serial Dilutions of this compound A->B1 C1 Inoculate MHA Plate (Lawn Culture) A->C1 B2 Inoculate Microtiter Plate B1->B2 B3 Incubate at 35°C for 16-24h B2->B3 B4 Determine MIC B3->B4 C2 Apply this compound Disk C1->C2 C3 Incubate at 35°C for 16-20h C2->C3 C4 Measure Zone of Inhibition (mm) C3->C4

References

Application Notes and Protocols for the Purification of Synthetic Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of synthetic N-acetylsulfathiazole. The described techniques are essential for obtaining high-purity acetylsulfathiazole, a critical intermediate in the synthesis of the antimicrobial agent sulfathiazole, suitable for research and pharmaceutical development.

Introduction

N-acetylsulfathiazole is a key intermediate in the synthesis of sulfathiazole, an effective sulfonamide antibiotic. The purity of this compound directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This document outlines three common and effective laboratory-scale purification techniques: recrystallization, column chromatography, and preparative thin-layer chromatography (TLC). Each method's principles, protocols, and expected outcomes are detailed to guide researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data expected from the purification of a crude synthetic this compound sample. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Purification TechniqueStarting Purity (Crude)Final PurityYield (%)Key AdvantagesKey Disadvantages
Recrystallization ~85-90%>99%75-85%Scalable, cost-effective, yields highly pure crystalline product.Potential for product loss in mother liquor, solvent selection can be challenging.
Column Chromatography ~85-90%>98%60-75%Good for separating complex mixtures, adaptable to various scales.More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.
Preparative TLC ~85-90%>97%40-60%Rapid for small quantities, good for isolating minor components.Limited to small sample sizes (mg scale), lower yield, more labor-intensive per unit of product.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Protocol:

  • Solvent Selection:

    • Place a small amount of crude this compound (10-20 mg) in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) at room temperature. A suitable solvent should dissolve the compound poorly at room temperature but well upon heating.

    • Heat the mixture gently. If the compound dissolves, allow it to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.

    • For this compound, a mixture of ethanol and water is often effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal (e.g., Darco) to the hot solution.

    • Boil the solution for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process, promoting the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the purification of moderately polar compounds like this compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound. A common starting point is a gradient of ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed column without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and begin elution.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • If a solvent gradient is used, gradually increase the polarity of the mobile phase to elute the more strongly adsorbed components.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification by Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a useful method for purifying small quantities of a compound. It operates on the same principles as analytical TLC but on a larger scale.

Protocol:

  • Plate and Solvent System Selection:

    • Use a preparative TLC plate with a thicker layer of silica gel (e.g., 1-2 mm).

    • Determine the optimal mobile phase using analytical TLC, aiming for good separation between this compound and its impurities.

  • Sample Application:

    • Dissolve the crude this compound in a small amount of a volatile solvent.

    • Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate. Allow the solvent to evaporate completely between applications.

  • Development:

    • Place the plate in a developing chamber containing the chosen mobile phase.

    • Allow the solvent front to ascend the plate until it is close to the top.

  • Visualization and Isolation:

    • Remove the plate from the chamber and allow the solvent to evaporate.

    • Visualize the separated bands under UV light (if the compound is UV-active).

    • Carefully scrape the silica gel containing the band corresponding to this compound from the plate.

  • Extraction:

    • Place the collected silica gel in a small flask.

    • Add a polar solvent in which this compound is highly soluble (e.g., methanol or acetone) and swirl to extract the compound.

    • Filter the mixture to remove the silica gel.

    • Repeat the extraction process with fresh solvent to ensure complete recovery.

  • Product Recovery:

    • Combine the filtrates and remove the solvent using a rotary evaporator or by blowing a gentle stream of nitrogen over the solution to yield the purified this compound.

Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 Removed VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities2 Soluble Impurities (in Mother Liquor) VacuumFilter->Impurities2 Removed Dry Dry Purified Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Crude Crude this compound Load Load Sample onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine ImpurityFractions Impurity Fractions Analyze->ImpurityFractions Discarded Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for column chromatography purification of this compound.

Preparative_TLC_Workflow Crude Crude this compound Apply Apply Sample to Preparative TLC Plate Crude->Apply Develop Develop Plate in Solvent Chamber Apply->Develop Visualize Visualize Bands (e.g., UV light) Develop->Visualize Scrape Scrape Product Band Visualize->Scrape Extract Extract Compound from Silica Scrape->Extract Filter Filter to Remove Silica Extract->Filter Evaporate Evaporate Solvent Filter->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for preparative TLC purification of this compound.

Application Notes and Protocols for the Use of Acetylsulfathiazole as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole, the N4-acetylated metabolite of the sulfonamide antibiotic sulfathiazole, is a critical reference standard in pharmaceutical analysis.[1] Its primary application lies in the quantitative and qualitative analysis of sulfathiazole and related compounds, particularly in the context of impurity profiling and pharmacokinetic studies. As a well-characterized chemical entity, this compound reference standards are available from various commercial suppliers, including isotopically labeled versions (e.g., N-Acetylsulfathiazole-D4) for use in mass spectrometry-based assays.[2][3]

These application notes provide detailed protocols for the use of this compound as a reference standard in two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

Application:

This method is suitable for the quantification of this compound as an impurity in sulfathiazole drug substances or for its determination in biological matrices as a metabolite. The protocol outlines the procedure for creating a calibration curve using an this compound reference standard to determine the concentration of the analyte in a sample.

Experimental Protocol:

1. Materials and Reagents:

  • This compound Reference Standard

  • Sulfathiazole sample (for impurity testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Chromatographic Conditions:

  • Mobile Phase: Water:Methanol:Glacial Acetic Acid (750:249:1, v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm[4]

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 25 µg/mL.

5. Preparation of Sample Solution (for impurity testing of sulfathiazole):

  • Accurately weigh approximately 50 mg of the sulfathiazole sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis Procedure:

  • Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation:

The following tables present typical validation data for a method of this nature.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1.055,234
2.5138,085
5.0276,170
10.0552,340
15.0828,510
20.01,104,680
25.01,380,850
Regression Equation y = 55234x - 12.5
Correlation Coefficient (R²) 0.9998

Table 2: Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
5.00.851.2599.5
15.00.651.10100.2
25.00.500.9599.8

Experimental Workflow (HPLC-UV Analysis):

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Prepare this compound Standard Solutions HPLCRun Inject Solutions into HPLC-UV System StandardPrep->HPLCRun SamplePrep Prepare Sample Solution SamplePrep->HPLCRun CalCurve Generate Calibration Curve HPLCRun->CalCurve Quantify Quantify this compound in Sample HPLCRun->Quantify CalCurve->Quantify UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis StandardPrep Prepare this compound Standard Solutions MeasureAbs Measure Absorbance at λmax StandardPrep->MeasureAbs SamplePrep Prepare Sample Solution SamplePrep->MeasureAbs CalCurve Construct Calibration Curve MeasureAbs->CalCurve DetermineConc Determine Sample Concentration CalCurve->DetermineConc

References

Application Notes and Protocols for Determining Bacterial Susceptibility to Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole is a sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis.[1] As with other sulfonamides, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a crucial component for bacterial growth and replication.[2][3] This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as broth microdilution, agar dilution, and disk diffusion. Adherence to these protocols is critical for obtaining accurate and reproducible data.

It is important to note that while standardized methods for sulfonamide susceptibility testing are well-established, specific interpretive criteria (i.e., breakpoints for Susceptible, Intermediate, and Resistant categories) for this compound are not currently published by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] In the absence of specific breakpoints, researchers may consider using breakpoints for other sulfonamides as a reference, alongside wild-type cutoff values (ECOFFs) if available, or establish their own interpretive criteria based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA).[2] Bacteria synthesize their own folic acid, and PABA is a key substrate in this pathway. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydrofolic acid.[2][3] This blockade of the folic acid synthesis pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[2]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Incorporates PABA Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate determine_mic Determine MIC (80% growth inhibition) incubate->determine_mic end End determine_mic->end Disk_Diffusion_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum lawn_culture Create a Bacterial Lawn on MHA Plate prep_inoculum->lawn_culture place_disks Place this compound Disks on Agar Surface lawn_culture->place_disks incubate Incubate at 35-37°C for 16-18 hours place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results measure_zone->interpret end End interpret->end

References

Application Notes and Protocols for Formulating Acetylsulfathiazole for In Vivo Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsulfathiazole is a sulfonamide antibiotic, a derivative of sulfathiazole.[1][2] Like many sulfonamides, it exhibits poor aqueous solubility, which presents a significant challenge for in vivo studies due to potentially low and variable oral bioavailability.[3][4][5] Proper formulation is therefore critical to ensure consistent and reliable drug exposure in animal models.

These application notes provide detailed protocols for formulating this compound for both oral and parenteral administration in preclinical research. The focus is on creating simple, reproducible formulations suitable for early-stage in vivo efficacy and pharmacokinetic studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug is fundamental to developing a successful formulation.[6]

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₃S₂[7]
Molecular Weight 297.36 g/mol [7]
Appearance White crystalline powder[8]
Solubility >44.6 µg/mL (at pH 7.4)[1]
Practically insoluble in water[8]
Soluble in dilute aqueous acids and bases[8][9]

Formulation Strategies for Poorly Soluble Drugs

Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[3][6][10] Common approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][5]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.[][12]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility.[]

  • Suspensions: Creating a uniform suspension of the drug in a suitable vehicle is a common approach for oral administration.[13]

  • Lipid-based Formulations: These can improve absorption by presenting the drug in a solubilized state.[3][4]

For the purposes of these protocols, we will focus on the two most direct and widely used methods for preclinical studies: a suspension for oral administration and a pH-adjusted solution for parenteral administration.

Experimental Protocols

Protocol 1: Preparation of an this compound Suspension for Oral Gavage

Oral gavage is a standard method for precise oral dosing in rodents.[14][15] This protocol details the preparation of a simple, uniform suspension.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose, CMC) and 0.1% (v/v) Polysorbate 80 (Tween 80) in sterile water.[13][16]

  • Sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Methodology:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, weigh 0.5 g of methylcellulose and add it to approximately 50 mL of hot sterile water while stirring.

    • Allow the mixture to cool to room temperature, which will facilitate the complete dissolution of the methylcellulose.

    • Add 0.1 mL of Polysorbate 80 and mix thoroughly.

    • Bring the final volume to 100 mL with sterile water and continue to stir until a clear, homogenous solution is formed.

  • Suspension Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight overage (e.g., 10-20%) to account for transfer losses.

    • Weigh the calculated amount of this compound powder.

    • Place the powder in a mortar and add a small volume of the prepared vehicle to form a smooth, uniform paste. This initial wetting step is crucial for preventing clumping.[13]

    • Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.

    • Transfer the mixture to a beaker containing a magnetic stir bar.

    • Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the beaker to ensure a complete transfer of the drug.

    • Stir the suspension continuously on a magnetic stirrer at a moderate speed to maintain homogeneity.

  • Administration:

    • The suspension should be continuously stirred during the dosing procedure to ensure that each animal receives the correct dose.[13]

    • The maximum recommended oral gavage volume for mice is 10 mL/kg.[14]

Data Presentation: Example Dosing Calculations for Oral Suspension

ParameterExample Value
Animal Weight 25 g
Desired Dose 50 mg/kg
Dosing Volume 10 mL/kg
Concentration of Suspension 5 mg/mL
Volume to Administer 0.25 mL
Protocol 2: Preparation of a pH-Adjusted this compound Solution for Parenteral Injection

For parenteral routes (e.g., intravenous, intraperitoneal), a true solution is required to prevent embolism and ensure immediate bioavailability. Given that sulfonamides are soluble in alkaline solutions, pH adjustment is an effective strategy.[9][17][18]

Materials:

  • This compound powder

  • Sterile Water for Injection, USP

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 N or 1 N), for pH adjustment.[19][20]

  • Hydrochloric Acid (HCl) solution (e.g., 0.1 N or 1 N), for pH adjustment.[20]

  • Sterile vials

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (e.g., 0.22 µm)

Methodology:

  • Solubilization and pH Adjustment:

    • Calculate and weigh the required amount of this compound.

    • Add the powder to a beaker containing a volume of Sterile Water for Injection slightly less than the final target volume.

    • While stirring, slowly add the NaOH solution dropwise to the suspension.[19] The powder should begin to dissolve as the pH increases.

    • Monitor the pH of the solution continuously using a calibrated pH meter.[21]

    • Continue adding NaOH until the this compound is completely dissolved. The target pH will likely be in the alkaline range (e.g., pH 9-10.5), which is a common range for parenteral sulfonamide formulations.[17]

    • If the pH overshoots the desired range, it can be carefully back-titrated with the HCl solution.

  • Final Preparation and Sterilization:

    • Once the drug is fully dissolved and the target pH is stable, add Sterile Water for Injection to reach the final desired volume.

    • To ensure sterility for injection, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Considerations:

    • The final pH of the formulation must be physiologically tolerable for the chosen route of administration to minimize irritation and tissue damage.[17]

    • The stability of the solution at the final pH should be confirmed, especially if it is to be stored before use.

Data Presentation: Solubility of Sulfonamides at Different pH Values

pHSolubility of this compoundGeneral Trend
Acidic (e.g., < 4) Increased solubility[8][22]
Neutral (e.g., ~7) Low solubility[1][23]
Alkaline (e.g., > 9) Increased solubility[9][17]

Visualization of Workflows

Workflow for Oral Suspension Preparation

G cluster_0 Vehicle Preparation cluster_1 Suspension Formulation cluster_2 Administration A Weigh Methylcellulose B Dissolve in Hot Water A->B C Cool to Room Temp B->C D Add Polysorbate 80 C->D E QS to Final Volume D->E G Triturate with Vehicle to Paste E->G F Weigh this compound F->G H Gradually Add Remaining Vehicle G->H I Transfer to Beaker H->I J Continuous Stirring I->J K Maintain Homogeneity J->K L Administer via Oral Gavage K->L

Caption: Workflow for preparing an this compound oral suspension.

Workflow for Parenteral Solution Preparation

G cluster_0 Solubilization cluster_1 Final Preparation cluster_2 Administration A Weigh this compound B Add to Sterile Water A->B C Add NaOH Dropwise B->C D Monitor pH & Stir C->D E Ensure Complete Dissolution D->E F Adjust to Final Volume E->F G Sterile Filter (0.22 µm) F->G H Collect in Sterile Vial G->H I Administer via Injection H->I

Caption: Workflow for preparing a pH-adjusted parenteral solution.

Decision Logic for Formulation Selection

G start Route of Administration? oral Oral start->oral Oral parenteral Parenteral (IV, IP, SC) start->parenteral Parenteral suspension Prepare Suspension (Protocol 1) oral->suspension solution Prepare pH-Adjusted Solution (Protocol 2) parenteral->solution

Caption: Decision tree for selecting the appropriate formulation protocol.

Analytical Verification

It is crucial to verify the concentration of the final formulation. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantification of sulfonamides in various matrices.[24][25]

Key Steps for HPLC Analysis:

  • Sample Preparation: Dilute the formulation to a concentration within the linear range of the calibration curve using a suitable mobile phase.

  • Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is commonly employed for sulfonamides, typically in the range of 254-270 nm.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Conclusion

The protocols outlined provide robust and straightforward methods for formulating this compound for in vivo research. For oral studies, a simple suspension in a methylcellulose-based vehicle is recommended. For parenteral administration, a pH-adjusted solution offers a reliable method to achieve complete solubilization. Adherence to these protocols, combined with analytical verification of the final formulation, will help ensure accurate and reproducible results in preclinical studies.

References

Spectroscopic Analysis of Acetylsulfathiazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation and characterization of pharmaceutical compounds are paramount. This document provides detailed application notes and protocols for the spectroscopic analysis of acetylsulfathiazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This compound, a sulfonamide antibiotic, is a metabolite of sulfathiazole. Its chemical structure, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, can be definitively characterized using a combination of modern spectroscopic techniques. These methods provide complementary information regarding the compound's molecular structure, functional groups, and mass.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following are predicted chemical shifts based on data from closely related structural analogs. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

¹H NMR Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
ProtonsAcetyl (CH₃)~2.1s-
Phenyl (2H)~7.6d~8.5
Phenyl (2H)~7.8d~8.5
Thiazole (1H)~6.8d~4.5
Thiazole (1H)~7.2d~4.5
Amide (NH)~10.2s-
Sulfonamide (NH)~12.5s-
¹³C NMR Assignment Chemical Shift (δ) ppm
CarbonsAcetyl (CH₃)~24.5
Phenyl (C)~118
Phenyl (CH)~128
Phenyl (C)~138
Phenyl (C-SO₂)~140
Thiazole (CH)~108
Thiazole (CH)~137
Thiazole (C-N)~168
Carbonyl (C=O)~169
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode **Characteristic Absorption (cm⁻¹) **
N-H (Amide)Stretching3250 - 3350
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide I)Stretching1680 - 1700
C=C (Aromatic)Stretching1450 - 1600
S=O (Sulfonyl)Asymmetric Stretching1310 - 1340
S=O (Sulfonyl)Symmetric Stretching1140 - 1160
S-N (Sulfonamide)Stretching895 - 915
Table 3: Mass Spectrometry (MS) Data
Technique Parameter Value (m/z)
LC-MS (ESI+)Precursor [M+H]⁺298.0315
Top 5 Peaks298.0319, 299.0345, 300.0271, 198.0218, 199.0242
GC-MS (EI)Top 3 Peaks43, 79, 134

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for LC-MS)

  • LC-MS or GC-MS system

Procedure (LC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

  • Instrumentation Setup:

    • Set up the liquid chromatograph with an appropriate column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Typical ESI source parameters: capillary voltage 3-4 kV, cone voltage 20-40 V, source temperature 100-150 °C, desolvation temperature 300-400 °C.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • If desired, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualized Workflows

The following diagrams illustrate the experimental workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh this compound b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock and Shim d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference Spectra h->i j Integration & Peak Picking i->j k Structural Elucidation j->k IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Spectral Acquisition cluster_analysis Data Analysis a Grind Sample with KBr b Press into Pellet a->b c Acquire Background Spectrum b->c d Acquire Sample Spectrum c->d e Identify Absorption Bands d->e f Correlate to Functional Groups e->f MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Analysis a Prepare Dilute Solution b Add Ionization Modifier (Optional) a->b c Inject into LC-MS b->c d Acquire Full Scan & MS/MS c->d e Identify Molecular Ion d->e f Analyze Fragmentation Pattern e->f g Confirm Structure f->g

Application Notes & Protocols: Development of Drug Delivery Systems for Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylsulfathiazole is a sulfonamide antibiotic, a metabolite of sulfathiazole, utilized for its antibacterial properties.[1][2] A primary challenge in its formulation is its low aqueous solubility, which can impact bioavailability and therapeutic efficacy.[3] Furthermore, its short half-life necessitates frequent dosing to maintain therapeutic concentrations.[2] Advanced drug delivery systems offer a promising approach to overcome these limitations by enhancing solubility and providing controlled, sustained release.

These application notes describe a hypothetical controlled-release drug delivery system for this compound using a polymer-clay nanocomposite. This system is designed to improve the dissolution of this compound and prolong its release, thereby potentially improving patient compliance and therapeutic outcomes. The following sections provide detailed experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in the development and characterization of such a system.

I. Proposed Drug Delivery System: this compound-Loaded Polymer-Clay Nanocomposite

To address the challenges of low solubility and short half-life, a polymer-clay nanocomposite system is proposed. This system will utilize montmorillonite (MMT) clay to enhance the solubility of this compound via intercalation and a biodegradable polymer matrix to control the release of the drug.

Rationale:

  • Solubility Enhancement: Montmorillonite clay has a layered structure that can intercalate drug molecules, increasing their effective surface area and improving dissolution rates.

  • Controlled Release: A biodegradable polymer matrix, such as polylactic-co-glycolic acid (PLGA), can be used to encapsulate the drug-clay complex, providing a sustained release profile.

II. Experimental Protocols

A. Preparation of this compound-Montmorillonite (AST-MMT) Complex

Objective: To intercalate this compound into the layers of montmorillonite clay to improve its solubility.

Materials:

  • This compound powder

  • Montmorillonite (MMT) clay

  • Acetone

  • Magnetic stirrer

  • Rotary evaporator

  • Laboratory oven

Protocol:

  • Dissolve 0.5 g of this compound in 100 mL of acetone.

  • Disperse 2.5 g of MMT into the this compound solution.

  • Stir the suspension at room temperature for 24 hours using a magnetic stirrer.

  • Evaporate the acetone at 40°C using a rotary evaporator to obtain a solid residue.

  • Dry the resulting AST-MMT complex in a laboratory oven at 37°C until a constant weight is achieved.

  • Store the dried complex in a desiccator.

B. Formulation of this compound-Loaded Polymer-Clay Nanocomposite Microspheres

Objective: To encapsulate the AST-MMT complex within a biodegradable polymer to achieve controlled release.

Materials:

  • AST-MMT complex

  • Polylactic-co-glycolic acid (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Protocol:

  • Dissolve 100 mg of the AST-MMT complex and 400 mg of PLGA in 5 mL of dichloromethane to form the organic phase.

  • Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA) to be used as the aqueous phase.

  • Add the organic phase to 50 mL of the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and microsphere hardening.

  • Collect the microspheres by centrifugation at 8,000 rpm for 10 minutes.

  • Wash the collected microspheres three times with deionized water to remove residual PVA.

  • Freeze-dry the microspheres to obtain a free-flowing powder.

  • Store the microspheres at 4°C.

C. Characterization of the Nanocomposite Microspheres

1. Drug Loading and Encapsulation Efficiency

Objective: To determine the amount of this compound successfully encapsulated within the microspheres.

Protocol:

  • Accurately weigh 10 mg of the dried microspheres.

  • Dissolve the microspheres in 1 mL of a suitable solvent (e.g., dichloromethane) to break them open.

  • Evaporate the solvent and redissolve the residue in 10 mL of a solvent in which this compound is soluble (e.g., acetone).

  • Determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

2. Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the microspheres.

Protocol:

  • Disperse a small amount of the microspheres in deionized water.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

3. In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanocomposite microspheres over time.

Protocol:

  • Disperse a known amount of microspheres (e.g., 20 mg) in a known volume of release medium (e.g., 50 mL of phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

III. Data Presentation

The following tables present hypothetical data that could be obtained from the characterization experiments described above.

Table 1: Physicochemical Properties of this compound-Loaded Nanocomposite Microspheres

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
AST-NC-014.8 ± 0.396.0 ± 5.2250 ± 150.21 ± 0.03-15.2 ± 1.8
AST-NC-029.5 ± 0.695.0 ± 4.8280 ± 200.25 ± 0.04-18.5 ± 2.1
AST-NC-0314.0 ± 0.993.3 ± 6.1310 ± 180.28 ± 0.05-20.1 ± 2.5

Table 2: In Vitro Cumulative Release of this compound from Nanocomposite Microspheres

Time (hours)Formulation AST-NC-01 (%)Formulation AST-NC-02 (%)Formulation AST-NC-03 (%)
15.2 ± 0.84.5 ± 0.63.8 ± 0.5
415.8 ± 1.212.1 ± 1.09.7 ± 0.9
828.4 ± 2.122.6 ± 1.818.2 ± 1.5
1240.1 ± 2.531.5 ± 2.225.9 ± 2.0
2465.7 ± 3.455.3 ± 3.148.6 ± 2.8
4888.2 ± 4.179.8 ± 3.972.4 ± 3.5
7295.1 ± 3.890.2 ± 4.285.3 ± 4.0

IV. Visualization of Experimental Workflows

experimental_workflow cluster_prep Preparation of AST-MMT Complex cluster_formulation Microsphere Formulation AST This compound Dissolution Dissolution & Dispersion AST->Dissolution MMT Montmorillonite MMT->Dissolution Acetone Acetone Acetone->Dissolution Stirring 24h Stirring Dissolution->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Drying Drying Evaporation->Drying AST_MMT AST-MMT Complex Drying->AST_MMT Organic_Phase Organic Phase Preparation AST_MMT->Organic_Phase PLGA PLGA PLGA->Organic_Phase DCM Dichloromethane DCM->Organic_Phase PVA PVA Solution Emulsification Homogenization PVA->Emulsification Organic_Phase->Emulsification Hardening Solvent Evaporation Emulsification->Hardening Collection Centrifugation & Washing Hardening->Collection Freeze_Drying Freeze-Drying Collection->Freeze_Drying Microspheres AST-Loaded Microspheres Freeze_Drying->Microspheres

Caption: Workflow for the preparation of this compound-loaded nanocomposite microspheres.

characterization_workflow cluster_char Characterization Microspheres AST-Loaded Microspheres Drug_Loading Drug Loading & Encapsulation Efficiency Microspheres->Drug_Loading Particle_Size Particle Size & Zeta Potential Microspheres->Particle_Size In_Vitro_Release In Vitro Drug Release Microspheres->In_Vitro_Release UV_Vis UV-Vis/HPLC Analysis Drug_Loading->UV_Vis DLS DLS Analysis Particle_Size->DLS Release_Analysis UV-Vis/HPLC Analysis In_Vitro_Release->Release_Analysis

Caption: Workflow for the characterization of this compound-loaded microspheres.

References

Application Notes and Protocols for the Quantitative Analysis of Acetylsulfathiazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the quantitative analysis of acetylsulfathiazole, a primary metabolite of the antimicrobial agent sulfathiazole, in various biological matrices. The methodologies outlined below are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

This compound is the N4-acetylated metabolite of sulfathiazole. Its quantification in biological matrices such as plasma, serum, and urine is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. This document details established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, along with appropriate sample preparation methods.

Sample Preparation: A Critical First Step

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[1] The choice of method depends on the analytical technique, the required sensitivity, and the nature of the biological matrix.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[2] It is often employed before HPLC analysis.

Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of a precipitating agent such as ice-cold acetonitrile or methanol.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte of interest.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

Logical Workflow for Protein Precipitation

Sample Plasma/Serum Sample Add_Solvent Add Acetonitrile/Methanol Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Inject into HPLC/LC-MS Collect_Supernatant->Analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4]

Protocol for Liquid-Liquid Extraction:

  • To 1 mL of urine or plasma sample in a screw-cap tube, add a suitable internal standard.

  • Adjust the pH of the sample as needed to ensure the analyte is in a neutral form for efficient extraction into the organic phase.

  • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[5]

  • Cap the tube and vortex for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Workflow for Liquid-Liquid Extraction

Sample Biological Sample (e.g., Urine) Add_Solvent Add Immiscible Organic Solvent Sample->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to LLE.[6]

Protocol for Solid-Phase Extraction:

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Loading: Load the pre-treated biological sample (e.g., diluted urine) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analyte of interest with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

General Workflow for Solid-Phase Extraction

Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Analyze Analyze Eluate Elute->Analyze

Caption: General Workflow for Solid-Phase Extraction.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on the separation of this compound from other matrix components on a reversed-phase HPLC column, followed by detection using a UV detector. The following protocol is adapted from a method for the analysis of sulfisoxazole and its N4-acetyl metabolite.[3]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 0.01 M sodium acetate, pH 4.7) in a 32:68 (v/v) ratio.[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Internal Standard: N4-acetylsulfamethoxazole can be used as an internal standard.[3]

  • Procedure:

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the blank biological matrix.

    • Prepare the biological samples using one of the methods described above (PPT, LLE, or SPE).

    • Inject a fixed volume (e.g., 20 µL) of the prepared samples, calibration standards, and quality controls into the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary (HPLC)

ParameterBiological MatrixValueReference
Linearity RangePlasma, Urine0.05 - 200 mg/L[3]
DetectionUV254 nm[3]
Internal StandardN/AN4-acetylsulfamethoxazole[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[7]

Experimental Protocol:

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or phenyl-hexyl column.[8]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. These transitions need to be determined by infusing a standard solution of the analyte.

  • Procedure:

    • Develop an LC-MS/MS method by optimizing the chromatographic and mass spectrometric parameters for this compound.

    • Prepare samples using a suitable extraction method (PPT, LLE, or SPE).

    • Analyze the samples using the developed LC-MS/MS method.

    • Quantify the analyte based on the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary (LC-MS/MS - Representative for Sulfonamides)

ParameterBiological MatrixValueReference
Linearity RangeUrineAnalyte Dependent[7]
Lower Limit of Quantification (LLOQ)UrineAnalyte Dependent[7]
RecoveryPlasma>85% (for other sulfonamides)N/A
UV-Vis Spectrophotometry

This method is generally less sensitive and specific than chromatographic techniques but can be useful for preliminary or high-concentration sample analysis. The protocol is based on the diazotization of the primary aromatic amine group of sulfathiazole (after hydrolysis of this compound) and subsequent coupling with a chromogenic agent to form a colored product. A direct measurement method for sulfathiazole has also been described based on a coupling reaction.[9]

Experimental Protocol (Post-Hydrolysis):

  • Hydrolysis: Hydrolyze the this compound in the sample to sulfathiazole using acidic conditions (e.g., heating with hydrochloric acid).

  • Diazotization: To the hydrolyzed sample, add sodium nitrite solution in an acidic medium to form a diazonium salt.

  • Coupling: Add a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride or aniline) to form a stable, colored azo dye.[9]

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 480 nm when coupled with aniline) using a UV-Vis spectrophotometer.[9]

  • Quantification: Determine the concentration of the analyte from a calibration curve prepared using standard solutions of sulfathiazole.

Quantitative Data Summary (Spectrophotometry for Sulfathiazole)

ParameterMatrixValueReference
Linearity RangeAqueous Solution2 - 24 µg/mL[9]
Limit of Detection (LOD)Aqueous Solution0.23 ppm[9]
Limit of Quantification (LOQ)Aqueous Solution0.48 ppm[9]
Wavelength (λmax)Aqueous Solution480 nm (with aniline)[9]

Conclusion

The choice of analytical method for the quantification of this compound in biological matrices depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. For high sensitivity and specificity, LC-MS/MS is the method of choice. HPLC-UV offers a robust and widely available alternative for routine analysis. Spectrophotometric methods, while less specific, can be employed for simpler applications. Proper sample preparation is paramount to ensure accurate and reliable results regardless of the analytical technique used. The protocols and data presented herein provide a solid foundation for developing and validating methods for the quantitative analysis of this compound in a research or drug development setting.

References

Troubleshooting & Optimization

resolving low yield issues in acetylsulfathiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield issues in the synthesis of acetylsulfathiazole.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format to help you resolve specific experimental issues.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound synthesis can stem from several factors:

  • Poor Quality of Starting Materials: The purity of the reactants, p-acetamidobenzenesulfonyl chloride and 2-aminothiazole, is crucial. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of base (acid acceptor), and solvent significantly impact the reaction outcome.

  • Moisture Contamination: p-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze, reducing the amount available for the reaction.

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification.

  • Product Loss During Workup and Purification: The isolation and purification steps may not be optimized, leading to loss of the desired product.

Q2: I suspect my starting materials are impure. How can I address this?

  • p-Acetamidobenzenesulfonyl chloride: This reactant is particularly sensitive to moisture. It should be stored in a desiccator and handled under anhydrous conditions. If you suspect hydrolysis, it's best to use a fresh batch or purify the existing material. One of the primary impurities is the hydrolyzed product, p-acetamidobenzenesulfonic acid.

  • 2-Aminothiazole: Ensure the 2-aminothiazole is pure and dry. Impurities can interfere with the reaction. Recrystallization may be necessary if the purity is questionable.

Q3: What are the optimal reaction conditions to maximize yield?

Based on experimental data, the following conditions have been shown to produce high yields of this compound:

  • Reactant Ratio: A molar ratio of 3:1 of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole has been reported to give a high yield of 91.34%.[1][2][3]

  • Base (Acid Acceptor): The choice of base is critical for neutralizing the HCl generated during the reaction. Pyridine has been shown to be a superior acid acceptor compared to sodium bicarbonate, dimethylaniline, or ammonium hydroxide, leading to significantly higher yields.[1][2][3]

  • Temperature: The reaction is typically carried out at an elevated temperature, such as 95°C, to ensure a reasonable reaction rate.[4]

  • Reaction Time: A reflux time of around 45 minutes is often sufficient for the reaction to proceed to completion.[4]

Q4: How can I minimize side reactions?

The primary side reaction to control is the hydrolysis of p-acetamidobenzenesulfonyl chloride. This can be minimized by:

  • Using anhydrous solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Another potential side reaction is the di-sulfonylation of 2-aminothiazole, where two molecules of p-acetamidobenzenesulfonyl chloride react with one molecule of 2-aminothiazole. Controlling the stoichiometry of the reactants, as mentioned in Q3, can help to minimize this.

Q5: I'm losing a significant amount of product during purification. What can I do?

Product loss during workup and purification is a common issue. Consider the following to optimize this step:

  • Precipitation and Filtration: Ensure complete precipitation of the product from the reaction mixture. Careful filtration and thorough washing of the precipitate with a suitable solvent (to remove impurities without dissolving the product) are essential.

  • Recrystallization: If recrystallization is used for purification, the choice of solvent is critical. A solvent system should be selected where the this compound has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.

Frequently Asked Questions (FAQs)

What is a typical yield for this compound synthesis?

Yields can vary significantly depending on the reaction conditions. With optimized conditions, such as using pyridine as a base and a 3:1 molar ratio of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole, yields as high as 91.34% have been reported.[1][2][3] However, yields in the range of 34-69% are also common, particularly when using different bases or reaction conditions.[5][6]

What is the role of the base (acid acceptor) in this reaction?

The reaction of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole produces hydrochloric acid (HCl) as a byproduct. The base, or acid acceptor, neutralizes this HCl, preventing it from reacting with the starting materials or product and driving the reaction to completion.

Can I use a different base other than pyridine?

While other bases like sodium bicarbonate, dimethylaniline, and ammonium hydroxide can be used, studies have shown that pyridine provides a significantly higher yield of this compound.[1][2][3]

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials and the appearance of the product.

Data Presentation

Table 1: Effect of Reactant Ratio and Base on this compound Yield

Molar Ratio (p-acetamidobenzenesulfonyl chloride : 2-aminothiazole)Base (Acid Acceptor)Yield (%)Reference
3:1Pyridine91.34[1][2][3]
1:1PyridineNot specified, but lower than 3:1[1][2]
1:3PyridineNot specified, but lower than 3:1[1][2]
Not SpecifiedSodium BicarbonateLower than Pyridine[1][2]
Not SpecifiedDimethylanilineLower than Pyridine[1][2]
Not SpecifiedAmmonium HydroxideLower than Pyridine[1][2]

Table 2: Representative Yields for N-Sulfonylation of 2-Aminothiazole

Sulfonyl ChlorideBaseSolventYield (%)Reference
4-Methoxybenzenesulfonyl chlorideSodium CarbonateDichloromethane34[5]
4-Bromobenzenesulfonyl chlorideSodium CarbonateDichloromethane35[6]
4-Cyanobenzenesulfonyl chlorideSodium CarbonateDichloromethane55[5]
4-Toluenesulfonyl chlorideSodium CarbonateDichloromethane69[6]
4-Nitrobenzenesulfonyl chlorideSodium AcetateWater70[7]
Benzenesulfonyl chlorideSodium AcetateWater80
4-Fluorobenzenesulfonyl chlorideSodium AcetateWater82[7]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[1][2][3][4]

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Aminothiazole

  • Pyridine (anhydrous)

  • Suitable solvent for reaction (e.g., anhydrous acetone or pyridine itself can act as a solvent)

  • Apparatus for reflux with heating and stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Set up a clean, dry reflux apparatus. It is recommended to flame-dry the glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen) to ensure anhydrous conditions.

  • In the reaction flask, dissolve 2-aminothiazole in anhydrous pyridine.

  • In a separate flask, dissolve p-acetamidobenzenesulfonyl chloride (3 molar equivalents relative to 2-aminothiazole) in anhydrous pyridine.

  • Slowly add the p-acetamidobenzenesulfonyl chloride solution to the 2-aminothiazole solution with continuous stirring.

  • Heat the reaction mixture to 95°C and reflux for approximately 45 minutes. Monitor the reaction progress using TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitate the product by pouring the reaction mixture into cold water.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any remaining pyridine and other water-soluble impurities.

  • Dry the purified this compound in a vacuum oven at an appropriate temperature.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, IR, NMR).

Mandatory Visualization

Acetylsulfathiazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Set up dry reflux apparatus start->setup dissolve_2AT Dissolve 2-Aminothiazole in anhydrous pyridine setup->dissolve_2AT dissolve_PASC Dissolve p-Acetamidobenzenesulfonyl chloride in anhydrous pyridine setup->dissolve_PASC add_reagents Slowly add PASC solution to 2-AT solution dissolve_2AT->add_reagents dissolve_PASC->add_reagents reflux Reflux at 95°C for 45 min add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Precipitate in cold water cool->precipitate filtrate Vacuum filter the solid precipitate->filtrate wash Wash with cold water filtrate->wash dry Dry the product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Issue check_reactants Check Purity and Dryness of Starting Materials start->check_reactants impure_reactants Purify or use fresh p-acetamidobenzenesulfonyl chloride and 2-aminothiazole check_reactants->impure_reactants Impure check_conditions Review Reaction Conditions check_reactants->check_conditions Pure impure_reactants->check_conditions optimize_ratio Adjust molar ratio to 3:1 (PASC:2-AT) check_conditions->optimize_ratio Suboptimal Ratio optimize_base Use anhydrous pyridine as the base check_conditions->optimize_base Inefficient Base optimize_temp_time Ensure temperature is at 95°C and reflux for ~45 min check_conditions->optimize_temp_time Incorrect Temp/Time check_moisture Investigate Moisture Contamination check_conditions->check_moisture Optimal optimize_ratio->check_moisture optimize_base->check_moisture optimize_temp_time->check_moisture anhydrous_technique Use flame-dried glassware and anhydrous solvents. Work under inert atmosphere. check_moisture->anhydrous_technique Suspected check_workup Evaluate Workup and Purification check_moisture->check_workup Anhydrous anhydrous_technique->check_workup optimize_workup Optimize precipitation and washing steps. Select appropriate recrystallization solvent. check_workup->optimize_workup Product Loss end Improved Yield check_workup->end Efficient optimize_workup->end

References

troubleshooting degradation of acetylsulfathiazole in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylsulfathiazole in solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellow discoloration. What is the cause?

A1: The yellowing of your this compound solution is likely due to degradation, particularly hydrolysis, which can be accelerated by factors such as pH, temperature, and exposure to light. One of the primary degradation products is sulfathiazole, which can further degrade and contribute to color changes. To minimize this, ensure your solution is prepared with high-purity water, stored at a low temperature, protected from light, and maintained at an appropriate pH.

Q2: What is the optimal pH range for maintaining the stability of an this compound solution?

A2: this compound exhibits its greatest stability in the pH range of 5.0 to 7.0. Outside of this range, both acidic and basic conditions can significantly increase the rate of hydrolysis and degradation. It is crucial to use appropriate buffer systems to maintain the pH within this optimal window for your experiments.

Q3: I am observing a precipitate in my this compound solution. What could be the reason?

A3: Precipitation in your this compound solution could be due to several factors. One common reason is a change in pH that reduces the solubility of this compound or its degradation products. Another possibility is that the concentration of the drug exceeds its solubility limit in the chosen solvent system, especially if there are temperature fluctuations. Verify the pH of your solution and ensure it is within the optimal range for solubility and stability.

Q4: How should I store my this compound stock solutions to prevent degradation?

A4: To ensure the stability of your this compound stock solutions, it is recommended to store them at refrigerated temperatures (2-8 °C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil. For long-term storage, freezing the solution may be an option, but it is important to first confirm that freeze-thaw cycles do not affect the drug's stability in your specific formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpectedly low potency or concentration in analytical tests. Degradation of this compound due to improper storage or experimental conditions.1. Review storage conditions (temperature, light exposure).2. Verify the pH of the solution.3. Prepare fresh solutions and re-analyze.
Appearance of unknown peaks during chromatographic analysis (e.g., HPLC). Formation of degradation products.1. Compare the chromatogram with known standards of this compound and its primary degradation product, sulfathiazole.2. Investigate the influence of experimental conditions (e.g., mobile phase pH, temperature) on degradation.
Inconsistent results between experimental replicates. Variable degradation rates due to fluctuations in environmental conditions.1. Ensure tight control over temperature and light exposure during all experimental steps.2. Use a reliable buffer system to maintain a constant pH.

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to study the rate of this compound degradation under specific conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).

    • Dilute the this compound stock solution with the respective buffer to achieve the final desired concentration.

  • Incubation:

    • Divide the solutions into separate, light-protected containers for each time point.

    • Incubate the solutions at a constant temperature (e.g., 40 °C, 50 °C, 60 °C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the respective container.

    • Immediately quench the degradation reaction by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4 °C) until analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer. The exact ratio should be optimized for your system.

    • Column: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm).

    • Inject the samples and standards into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The slope of the resulting line will give the apparent first-order degradation rate constant (k).

Visualizations

cluster_factors Influencing Factors cluster_degradation Degradation Pathway pH pH (Acidic or Basic) AST This compound pH->AST Accelerates Hydrolysis Temp Temperature (Elevated) Temp->AST Increases Reaction Rate Light Light (UV Exposure) Light->AST Promotes Photodegradation ST Sulfathiazole (Primary Degradation Product) AST->ST Hydrolysis of Acetyl Group Further Further Degradation Products ST->Further cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare this compound Solution at Target pH Incubate Incubate at Constant Temperature & Light Condition Prep->Incubate Sample Collect Samples at Time Intervals Incubate->Sample HPLC Analyze Samples by HPLC Sample->HPLC Data Calculate Degradation Rate Constant HPLC->Data

Navigating Acetylsulfathiazole Dosage Optimization in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing acetylsulfathiazole dosage in preclinical animal model studies. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your research. Detailed experimental protocols and pharmacokinetic data are provided to ensure the accuracy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the N4-acetylated metabolite of sulfathiazole.[1][2] Sulfonamides, including sulfathiazole, act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, they prevent the synthesis of nucleic acids and other vital cellular components, leading to a bacteriostatic effect. However, it is crucial to note that N4-acetylsulfathiazole is considered bacteriologically inactive.[3][4]

Q2: What are the key differences in solubility between sulfathiazole and this compound?

A2: this compound has significantly lower solubility in acidic conditions compared to its parent drug, sulfathiazole. This is a critical consideration for potential issues like crystalluria (crystal formation in urine), which can lead to kidney damage. Maintaining alkaline urine can increase the solubility of this compound.[5]

Q3: How does protein binding differ between sulfathiazole and this compound?

A3: this compound exhibits higher plasma protein binding (93%) compared to sulfathiazole (82%).[6] This difference can influence the distribution and availability of the free (unbound) drug in the body.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Lack of therapeutic effect - this compound is bacteriologically inactive.[3][4]- Insufficient dose of the active parent drug (sulfathiazole).- Development of bacterial resistance.- Ensure that the intended therapeutic agent is the active form (sulfathiazole).- Re-evaluate the dosage of sulfathiazole based on the specific pathogen's susceptibility.- Perform antimicrobial susceptibility testing on the target pathogen.
Signs of renal toxicity (e.g., crystalluria) - Low solubility of this compound, especially in acidic urine.[5]- Dehydration of the animal model.- Ensure adequate hydration of the animals.- Consider alkalinizing the urine of the animals through dietary adjustments or administration of alkalinizing agents, but be aware this can alter drug excretion.- Monitor renal function parameters (e.g., BUN, creatinine).
Variable drug exposure between animals - Differences in metabolism (acetylation rate).- Inconsistent oral absorption.- Use a sufficient number of animals to account for individual variability.- Consider intravenous administration for initial pharmacokinetic studies to bypass absorption variability.- Monitor plasma concentrations of both sulfathiazole and this compound.

Quantitative Data Summary

Physicochemical Properties
PropertySulfathiazoleThis compoundReference
Molecular Weight ( g/mol ) 255.32297.34[6]
pKa 7.25.4[6]
Plasma Protein Binding (%) 8293[6]
Solubility at 25°C (mg/L)
pHSulfathiazoleThis compoundReference
5.5 4,56554[6]
7.0 130,868233[6]
Pharmacokinetic Parameters of Sulfathiazole (Parent Drug)
Animal ModelRouteDose (mg/kg)Half-life (t½) (hours)Bioavailability (F) (%)Reference
Pig IV409.0 ± 1.6-[7]
Pig IM40-92 ± 4[7]
Pig Oral214-~73% (urinary excretion)[2]
Sheep IV721.1-[2]
Sheep Oral21418 (absorption)73[2]
Dwarf Goat Intraruminal--52.6[3]
Acute Toxicity of Sulfathiazole (Parent Drug)
Animal ModelRouteLD50 (mg/kg)Reference
Mouse Oral4500[1]

Note: Specific LD50 for this compound is not available in the cited literature.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of Sulfathiazole

Objective: To determine the oral bioavailability of sulfathiazole in a rodent model (e.g., rats).

Materials:

  • Sulfathiazole

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., sterile saline with pH adjustment)

  • Male Wistar rats (8-10 weeks old)

  • Cannulas for blood collection

  • Analytical method for quantifying sulfathiazole and this compound in plasma (e.g., HPLC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide rats into two groups: intravenous (IV) and oral (PO).

  • Dosing:

    • IV Group: Administer a single dose of sulfathiazole (e.g., 10 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of sulfathiazole (e.g., 50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via a jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentrations of sulfathiazole and this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t½) for both groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Subchronic Oral Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of sulfathiazole following repeated oral administration in rats for 90 days.

Materials:

  • Sulfathiazole

  • Vehicle for oral administration

  • Sprague-Dawley rats (young adults)

  • Standard laboratory diet and water

Methodology:

  • Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a control group (vehicle only). The high dose should induce some observable toxicity but not significant mortality.

  • Animal Allocation: Randomly assign an equal number of male and female rats to each dose group (e.g., 10-20 rats/sex/group).

  • Administration: Administer the designated dose of sulfathiazole or vehicle daily by oral gavage for 90 consecutive days.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity, changes in behavior, or mortality.

    • Body Weight and Food Consumption: Record body weights and food consumption weekly.

    • Ophthalmology: Conduct ophthalmological examinations before the study and at termination.

    • Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., day 45 and day 90) for analysis of hematological and clinical chemistry parameters.

    • Urinalysis: Collect urine samples at specified intervals for analysis.

  • Necropsy and Histopathology: At the end of the 90-day period, euthanize all animals. Conduct a full gross necropsy, record organ weights, and collect tissues for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Visualizations

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF ... NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamides Sulfonamides (e.g., Sulfathiazole) Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

Experimental_Workflow_PK_Study cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Grouping Grouping Fasting->Grouping Dosing_IV IV Dosing Grouping->Dosing_IV Dosing_PO Oral Dosing Grouping->Dosing_PO Blood_Sampling Blood_Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Analysis Sample_Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for an oral bioavailability study.

References

improving the resolution of acetylsulfathiazole in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of acetylsulfathiazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound in their experiments.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the chromatographic analysis of this compound.

Q1: Why am I seeing poor resolution between this compound and other components in my sample?

A1: Poor resolution in chromatography can stem from several factors. The most common culprits are suboptimal mobile phase composition, inappropriate column selection, or issues with column efficiency. To improve resolution, you can adjust the mobile phase strength, change the organic solvent, modify the mobile phase pH, or select a different stationary phase.[1][2][3] Increasing column efficiency by using a longer column or a column with a smaller particle size can also enhance separation.[2][3]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[4][5] Other causes include column overload, where too much sample is injected, or a deformed column bed.[4][5]

To address peak tailing:

  • Adjust Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, minimizing secondary interactions.[4][6]

  • Use a Different Column: Employing a column with a highly deactivated stationary phase or an end-capped silica can reduce silanol interactions.[5]

  • Reduce Sample Load: Diluting your sample or injecting a smaller volume can prevent column overload.[4][5]

  • Check for Column Damage: If all peaks are tailing, it might indicate a physical problem with the column, such as a void at the inlet.[4][5]

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[7][8] Changing the pH alters the extent of ionization of the analyte. The ionized form is more polar and will have less retention on a non-polar stationary phase like C18.[7] For acidic analytes, using a lower pH mobile phase suppresses ionization, leading to longer retention times and often improved peak shape.[9] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure reproducible results.[7]

Q4: Can I improve resolution by changing the organic solvent in my mobile phase?

A4: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) is a powerful way to alter selectivity and improve the resolution of co-eluting peaks.[2] Different organic solvents interact differently with the analyte and the stationary phase, which can change the elution order and spacing between peaks.

Q5: My retention times are shifting from one run to the next. What could be the cause?

A5: Retention time shifts can be caused by several factors, including:

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can lead to shifts.[5]

  • Fluctuations in Temperature: Column temperature affects retention, so ensure your column oven is set correctly and stable.[1]

  • Changes in Flow Rate: Inconsistent pump performance or leaks in the system can alter the flow rate.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Experimental Protocols

Below are detailed methodologies for reversed-phase HPLC analysis of this compound, designed to provide a starting point for method development and troubleshooting.

Protocol 1: General Purpose RP-HPLC Method

This protocol is a standard starting point for the analysis of this compound and related sulfonamides.

1. Chromatographic System:

  • HPLC system with a UV detector.
  • Data acquisition and processing software.

2. Column:

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase:

  • A mixture of acetonitrile and a low pH aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 6 with phosphoric acid).[10]
  • Start with a composition of 70:30 (v/v) aqueous buffer to acetonitrile and adjust as needed to optimize resolution.[10]

4. Isocratic Elution:

  • Flow Rate: 1.0 mL/min.[10]
  • Temperature: 25°C.[11]
  • Injection Volume: 10 µL.[11]
  • Detection: UV at 254 nm.[10]

5. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.

Protocol 2: Method for Improved Resolution of Closely Eluting Peaks

This protocol uses a different mobile phase composition to enhance selectivity.

1. Chromatographic System:

  • As described in Protocol 1.

2. Column:

  • C8 or a C18 column with alternative selectivity (e.g., embedded polar group).[12][13]

3. Mobile Phase:

  • A mixture of methanol, acetonitrile, and 0.01M potassium dihydrogen phosphate buffer.[14]
  • A starting composition could be 25:50:25 (v/v/v) methanol:acetonitrile:buffer.[14]

4. Isocratic Elution:

  • Flow Rate: 1.2 mL/min.[14]
  • Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection: UV at 260 nm.[14]

5. Sample Preparation:

  • As described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters that can be expected for sulfonamides. These values can serve as a benchmark for your experiments.

Table 1: Example HPLC Method Parameters for Sulfonamide Analysis

ParameterMethod 1Method 2
Column C18C8
Mobile Phase Acetonitrile/0.05M Ammonium Acetate (pH 6)Methanol/Acetonitrile/0.01M KH2PO4
Ratio (v/v/v) 30:7025:50:25
Flow Rate 1.0 mL/min1.2 mL/min
Detection 254 nm260 nm
Run Time ~12 min~8 min

Note: These are example parameters and may require optimization for your specific application.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and method development.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peaks Tailing? check_peak_shape->tailing broad Peaks Broad? tailing->broad No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Column Damage tailing->tailing_causes Yes coeluting Peaks Co-eluting? broad->coeluting No broad_causes Potential Causes: - Low Efficiency - Extra-column Volume broad->broad_causes Yes coeluting_causes Potential Cause: - Insufficient Selectivity coeluting->coeluting_causes Yes tailing_solutions Solutions: - Adjust pH (lower) - Use End-capped Column - Reduce Sample Load - Check for Voids tailing_causes->tailing_solutions broad_solutions Solutions: - Use Smaller Particle Column - Use Longer Column - Minimize Tubing Length broad_causes->broad_solutions coeluting_solutions Solutions: - Change Organic Solvent - Adjust Mobile Phase pH - Change Stationary Phase coeluting_causes->coeluting_solutions

Caption: A flowchart for troubleshooting poor resolution in chromatography.

G Impact of Mobile Phase pH on this compound Retention cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 8) low_ph_state This compound is non-ionized (neutral) low_ph_interaction Stronger interaction with C18 stationary phase low_ph_state->low_ph_interaction low_ph_result Longer Retention Time Improved Peak Shape low_ph_interaction->low_ph_result increase_ph Increase Mobile Phase pH low_ph_result->increase_ph high_ph_state This compound is ionized (charged) high_ph_interaction Weaker interaction with C18 stationary phase high_ph_state->high_ph_interaction high_ph_result Shorter Retention Time Potential for Peak Tailing high_ph_interaction->high_ph_result increase_ph->high_ph_result

Caption: The effect of mobile phase pH on the retention of this compound.

References

common experimental errors in acetylsulfathiazole research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges in acetylsulfathiazole research.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of this compound, typically from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction duration.[1]

  • Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. It is crucial to use anhydrous solvents and reagents.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions and reduced yield. An excess of the sulfonyl chloride can lead to the formation of a di-substituted byproduct.[1]

  • Suboptimal Base: The reaction generates hydrochloric acid, which can protonate the 2-aminothiazole, rendering it inactive. An effective base, such as pyridine, is necessary to neutralize the acid.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_moisture Verify Anhydrous Conditions check_reaction->check_moisture Yes incomplete Incomplete Reaction check_reaction->incomplete No check_stoichiometry Review Reactant Stoichiometry check_moisture->check_stoichiometry Yes moisture_present Moisture Contamination check_moisture->moisture_present No check_base Evaluate Base Effectiveness check_stoichiometry->check_base Yes incorrect_ratio Incorrect Reactant Ratio check_stoichiometry->incorrect_ratio No ineffective_base Ineffective Base check_base->ineffective_base No increase_time_temp Increase Reaction Time/Temp. incomplete->increase_time_temp dry_reagents Dry Solvents/Reagents moisture_present->dry_reagents optimize_ratio Optimize Reactant Ratio incorrect_ratio->optimize_ratio use_stronger_base Use Pyridine or Alternative ineffective_base->use_stronger_base

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification by Recrystallization

Question: I am having trouble with the recrystallization of this compound. The compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point. This is a common issue in recrystallization. Here are some solutions:

  • Increase the Amount of Solvent: The solid may be precipitating too quickly at a temperature above its melting point. Adding more of the hot solvent can keep it dissolved longer, allowing for slower cooling and crystallization.[2]

  • Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Experiment with different solvents or solvent pairs. Common solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexanes.[4][5]

  • Charcoal Treatment: Impurities can sometimes prevent proper crystal formation. Adding activated charcoal to the hot solution can help remove colored and some soluble impurities.[2]

Question: My this compound crystals are forming too quickly and appear impure. How can I improve the crystal quality?

Answer:

Rapid crystal formation often traps impurities within the crystal lattice.[2] To obtain purer crystals, it is essential to slow down the crystallization process:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath.[3][6]

  • Use More Solvent: As mentioned for "oiling out," using a slightly larger volume of hot solvent will slow down the rate of crystallization as the solution cools.[2]

Recrystallization Troubleshooting Flowchart

G start Recrystallization Problem oiling_out Compound 'Oiling Out'? start->oiling_out fast_xtal Crystals Forming Too Fast? oiling_out->fast_xtal No add_solvent Add More Hot Solvent oiling_out->add_solvent Yes fast_xtal->start No slow_cooling Allow Slow Cooling to Room Temp. fast_xtal->slow_cooling Yes change_solvent Try Different Solvent/Solvent Pair add_solvent->change_solvent charcoal Use Activated Charcoal change_solvent->charcoal slow_cooling->add_solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and chemical properties of this compound?

A1: Key properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₃S₂[7]
Molecular Weight297.4 g/mol [7]
Melting Point255-257 °C[8]
Solubility in Water (pH 7.4)>44.6 µg/mL[7]

Q2: What are common impurities in this compound synthesis?

A2: Potential impurities include unreacted starting materials (4-acetamidobenzenesulfonyl chloride and 2-aminothiazole), the hydrolyzed sulfonyl chloride (4-acetamidobenzenesulfonic acid), and a di-substituted byproduct, di-(p-acetamino-benzenesulfonyl) derivative of 2-amino-thiazole.[1]

Q3: Which analytical techniques are suitable for the characterization of this compound?

A3: A variety of analytical techniques can be used for characterization:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[9][10]

  • Spectroscopy (UV-Vis, IR, NMR): For structural elucidation and confirmation.[7]

  • Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.[7]

  • Melting Point Analysis: As an indicator of purity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of sulfathiazole, where this compound is a key intermediate.

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • 2-aminothiazole

  • Anhydrous pyridine

  • Anhydrous tetrahydrofuran (THF)

  • 0.5 M Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.2 equivalents) in a mixture of anhydrous THF and anhydrous pyridine.

  • Stir the solution at room temperature.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (1 equivalent) to the solution.

  • Continue stirring at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add 0.5 M hydrochloric acid to the residue to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • The crude this compound can be purified by recrystallization.

Recrystallization of this compound

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, acetone, or an ethanol/water mixture)

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly.

HPLC Analysis of this compound

This is a general protocol and may require optimization.

Instrumentation and Conditions:

ParameterSpecification
Column C18 (e.g., 5 µm, 150 x 4.6 mm)[9]
Mobile Phase Acetonitrile and water (with 0.1% Trifluoroacetic acid), e.g., 75:25 v/v[9]
Flow Rate 0.5 mL/min[9]
Detection UV at a suitable wavelength (e.g., determined by UV-Vis spectrum)
Injection Volume 20 µL[9]
Column Temperature Ambient (e.g., 25 °C)[9]

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

  • Prepare the sample solution by dissolving a known amount of the experimental product in the same solvent.

  • Filter both solutions through a 0.45 µm filter.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area for purity assessment and quantification.

References

Technical Support Center: Acetylsulfathiazole Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability assessment of acetylsulfathiazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: According to ICH Q1A (R2) guidelines, long-term stability testing for drug substances like this compound should be conducted under specific temperature and humidity conditions. The recommended storage conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[1][2][3][4] For substances sensitive to moisture, storage in a well-closed container with a desiccant is advisable.

Q2: How often should I test my this compound sample during long-term storage?

A2: For a drug substance with a proposed re-test period of at least 12 months, the testing frequency at the long-term storage condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

Q3: My this compound sample shows discoloration. What could be the cause?

A3: Discoloration, such as darkening, can be an indication of degradation. This is often caused by exposure to light.[6] It is crucial to store this compound in light-resistant containers to minimize photodegradation.[6] Discoloration could also result from thermal stress or interaction with excipients if it is in a formulated product.

Q4: What is a stability-indicating method, and why is it important for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8] It is crucial for assessing the stability of this compound as it allows for the specific quantification of the intact drug, providing a clear picture of its degradation over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.

Q5: What are the typical degradation pathways for sulfonamides like this compound?

A5: Sulfonamides can degrade through several pathways, including hydrolysis (cleavage of the sulfonamide or amide bond), oxidation, and photolysis.[9][10][11] The specific degradation products will depend on the stress conditions applied. For instance, hydrolysis can lead to the formation of sulfathiazole and acetic acid.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Compare the chromatogram with that of a freshly prepared standard solution to confirm if the new peaks are absent in the initial sample. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stability sample. This can help in identifying the nature of the degradants. 3. If a peak matches a known degradation product (e.g., sulfathiazole), confirm its identity using a reference standard.
Contamination 1. Ensure all glassware is thoroughly cleaned. 2. Check the purity of the solvents and reagents used in the mobile phase and sample preparation. 3. Inject a blank (diluent) to ensure no peaks are eluting from the solvent itself.
Interaction with Excipients (for formulated products) 1. Analyze a placebo sample (formulation without the active ingredient) that has been subjected to the same stability conditions. This will help differentiate between excipient-related peaks and drug degradants.
Issue 2: Assay Value of this compound is Decreasing Faster Than Expected
Possible Cause Troubleshooting Steps
Inappropriate Storage Conditions 1. Verify that the storage chamber (e.g., stability oven, climatic chamber) is functioning correctly and maintaining the set temperature and humidity.[1] 2. Ensure the sample container is properly sealed to prevent moisture ingress, especially if the substance is hygroscopic.
Photodegradation 1. Confirm that the sample is stored in a light-resistant container.[6] If not, transfer to an appropriate container (e.g., amber-colored vial) and re-start the stability study for the affected time points if necessary.[12][13][14][15][16]
Non-validated Analytical Method 1. Ensure the analytical method is properly validated and proven to be stability-indicating. An inadequate method might not be able to separate the active ingredient from a co-eluting degradation product, leading to inaccurate assay results.

Quantitative Data Summary

The following table summarizes typical conditions for long-term and accelerated stability testing as per ICH guidelines. Specific quantitative data for this compound is not extensively available in public literature; therefore, this table provides the standard framework within which such data would be generated and evaluated.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[11][17]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Reflux the solution at 60°C for a specified period (e.g., 2 hours).

    • Cool the solution, neutralize with 0.1 M sodium hydroxide, and dilute to a known concentration for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Reflux the solution at 60°C for a specified period (e.g., 30 minutes).

    • Cool the solution, neutralize with 0.1 M hydrochloric acid, and dilute to a known concentration for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 3% hydrogen peroxide and keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a known concentration for analysis.[18]

  • Thermal Degradation:

    • Place the solid this compound powder in a petri dish and expose it to a high temperature (e.g., 70°C) in an oven for a specified period (e.g., 48 hours).

    • Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder or a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14][15][16]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare solutions of both the exposed and control samples for analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV at a suitable wavelength (e.g., 270 nm)

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Demonstrated by the ability to resolve this compound from its degradation products generated during forced degradation studies.

    • Linearity: Assessed over a range of concentrations.

    • Accuracy: Determined by recovery studies.

    • Precision: Evaluated at different levels (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the impurities.

    • Robustness: Assessed by making small, deliberate variations to the method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis drug_substance This compound (Solid) thermal Thermal drug_substance->thermal photo Photolysis drug_substance->photo drug_solution This compound (Solution) acid Acid Hydrolysis drug_solution->acid base Base Hydrolysis drug_solution->base oxidation Oxidation drug_solution->oxidation drug_solution->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Degradant Characterization (LC-MS) hplc->characterization

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound sulfathiazole Sulfathiazole This compound->sulfathiazole Acid/Base acetic_acid Acetic Acid This compound->acetic_acid Acid/Base n_oxide N-Oxide Derivatives This compound->n_oxide Oxidizing Agent photo_products Photodegradation Products This compound->photo_products UV/Visible Light

Caption: Potential Degradation Pathways of this compound.

References

minimizing impurities in the production of acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing impurities during the synthesis and purification of acetylsulfathiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities encountered during the synthesis of this compound typically include:

  • Unreacted Sulfathiazole: Incomplete acetylation of the starting material.

  • Diacetylated Sulfathiazole: Over-acetylation of the sulfathiazole molecule.

  • Acetic Acid: A byproduct of the reaction when using acetic anhydride.

  • Degradation Products: Hydrolysis of this compound back to sulfathiazole can occur, especially in the presence of moisture and at elevated temperatures.

  • Colored Impurities: Often arise from side reactions or the degradation of starting materials or the product.

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in this compound can be due to the presence of colored impurities or degradation products. These can often be effectively removed by treating the crude product with activated charcoal (e.g., Darco) during the recrystallization process. The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following:

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride and the product.

  • Stoichiometry: Use a slight excess of the acetylating agent (acetic anhydride) to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating which can lead to degradation.

  • Purification: Minimize product loss during recrystallization by using the minimum amount of hot solvent necessary for dissolution and by ensuring slow cooling to maximize crystal formation.

Q4: What is the best solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixture of ethanol and water is often a suitable choice. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reaction or significant side product formation.1. Monitor the reaction progress closely with TLC to ensure the complete consumption of sulfathiazole. 2. Optimize the stoichiometry of acetic anhydride. 3. Refine the recrystallization protocol, possibly trying a different solvent system.
Presence of Unreacted Sulfathiazole in Final Product Incomplete acetylation.1. Increase the reaction time or temperature slightly, while monitoring for degradation. 2. Ensure the quality and reactivity of the acetic anhydride. 3. A second recrystallization may be necessary to remove residual sulfathiazole.
Oiling out during Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.1. Choose a solvent with a lower boiling point. 2. Add slightly more hot solvent to ensure the compound remains dissolved. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal once the solution has cooled slightly.
Poor Crystal Formation The solution is too dilute, or cooling is too rapid.1. If the solution is too dilute, evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

The following table provides illustrative data on the reduction of a key impurity, unreacted sulfathiazole, after a single recrystallization step.

Analyte Purity Before Recrystallization (%) Purity After Recrystallization (%) Impurity (Sulfathiazole) Level Before Recrystallization (%) Impurity (Sulfathiazole) Level After Recrystallization (%)
This compound95.299.84.50.1

Note: These values are for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acetylation of sulfathiazole using acetic anhydride.

Materials:

  • Sulfathiazole

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sulfathiazole in a suitable volume of an inert solvent like toluene.

  • Add a catalytic amount of pyridine to the suspension.

  • Slowly add a slight molar excess of acetic anhydride to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the crude this compound and wash it with a small amount of cold solvent.

  • Proceed with the recrystallization for purification.

Recrystallization of this compound

This protocol outlines the purification of crude this compound.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a suitable temperature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Sulfathiazole reactants Add Acetic Anhydride & Pyridine start->reactants reaction Reflux & Monitor (TLC) reactants->reaction cool Cool to Room Temperature reaction->cool filter_crude Filter Crude Product cool->filter_crude crude_product Crude this compound filter_crude->crude_product dissolve Dissolve in Hot Ethanol crude_product->dissolve Proceed to Purification charcoal Add Activated Charcoal (if needed) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool_crystallize Cool Slowly & Crystallize hot_filter->cool_crystallize ice_bath Ice Bath cool_crystallize->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter dry Dry Crystals vac_filter->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_sources cluster_reaction Reaction Stage cluster_impurities Potential Impurities sulfathiazole Sulfathiazole (Starting Material) unreacted_sm Unreacted Sulfathiazole sulfathiazole->unreacted_sm Incomplete Reaction diacetylated Diacetylated Product sulfathiazole->diacetylated Over-acetylation acetic_anhydride Acetic Anhydride (Reagent) acetic_acid Acetic Acid acetic_anhydride->acetic_acid Byproduct side_reactions Side Reactions degradation Degradation Products side_reactions->degradation colored Colored Impurities side_reactions->colored

Caption: Logical relationships illustrating the sources of common impurities.

Navigating Acetylsulfathiazole Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experiments with acetylsulfathiazole. By offering detailed methodologies and clear data presentation, this resource aims to support researchers in achieving reliable and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental workflow, from initial preparation to final analysis.

1. Solubility and Solution Preparation

  • Question: I am observing incomplete dissolution or precipitation of this compound in my aqueous buffer. What could be the cause?

  • Answer: Inconsistent solubility is a frequent issue. This compound's solubility is highly dependent on pH. It is sparingly soluble in water but its solubility increases in dilute aqueous acids and bases.[1]

    • Troubleshooting Steps:

      • Verify pH: Ensure the pH of your buffer is accurately measured and falls within a range where this compound is more soluble. Solubility generally increases in acidic conditions.[2]

      • Temperature: Gently warming the solution may aid dissolution, as solubility often increases with temperature.[2] However, be cautious of potential degradation at elevated temperatures.

      • Co-solvents: Consider the use of a small percentage of an organic co-solvent such as ethanol or dimethyl sulfoxide (DMSO) to improve solubility.[2] Always check for compatibility with your downstream application.

      • Sonication: Utilizing a sonication bath can help to break down aggregates and facilitate dissolution.

  • Question: My prepared this compound solution appears cloudy or shows particulate matter over time. Why is this happening?

  • Answer: This could be due to several factors, including precipitation upon storage, degradation, or interaction with container surfaces.

    • Troubleshooting Steps:

      • Storage Conditions: Store solutions at the recommended temperature, typically refrigerated, and protect from light to minimize degradation.

      • Fresh Preparation: It is best practice to prepare solutions fresh before each experiment to avoid issues with stability.

      • Filtration: Filter the solution through a 0.22 µm syringe filter after preparation to remove any undissolved particles.

2. Chromatographic Analysis (HPLC)

  • Question: I am seeing peak tailing or poor peak shape for this compound in my HPLC analysis. How can I improve this?

  • Answer: Peak tailing in reversed-phase HPLC for sulfonamides can be caused by interactions with residual silanols on the column packing.

    • Troubleshooting Steps:

      • Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. A slightly acidic mobile phase (e.g., pH 3-4) is often effective.

      • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

      • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.

  • Question: My retention times for this compound are shifting between injections. What is causing this variability?

  • Answer: Retention time shifts can be due to a number of factors related to the HPLC system, mobile phase, or column.

    • Troubleshooting Steps:

      • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.

      • Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.

      • Column Temperature: Use a column oven to maintain a consistent column temperature, as fluctuations can affect retention times.

      • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.

3. Stability and Degradation

  • Question: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?

  • Answer: Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions. These studies help to identify potential degradation products and establish stability-indicating analytical methods.

    • Troubleshooting Workflow:

      • Subject this compound solutions to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

      • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

      • Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

  • Question: What are the likely degradation pathways for this compound?

  • Answer: this compound can undergo hydrolysis of the acetyl group to form sulfathiazole.[1][3] Other potential degradation pathways for sulfonamides include cleavage of the sulfonamide bond and modifications to the aromatic and thiazole rings, particularly under oxidative and photolytic conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃O₃S₂[3]
Molecular Weight297.4 g/mol [3]
AppearanceWhite to off-white crystalline powder
Melting Point237-240 °C

Table 2: Solubility of this compound

SolventSolubilitypHTemperature (°C)Reference
Water>44.6 µg/mL7.4Not Specified[3]
M/15 Phosphate Buffer8 mg/100 mL6.020[4]
M/15 Phosphate Buffer11 mg/100 mL7.020[4]
M/15 Phosphate Buffer35 mg/100 mL8.020[4]
EthanolSolubleNot ApplicableNot Specified[1]
AcetoneSolubleNot ApplicableNot Specified[1]
ChloroformPractically InsolubleNot ApplicableNot Specified[1]
EtherPractically InsolubleNot ApplicableNot Specified[1]

Experimental Protocols

1. Protocol for Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound. Method optimization and validation are crucial for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution mode. The exact ratio should be optimized for adequate separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 260-280 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a series of known concentrations to create a calibration curve.

    • Sample Preparation: Dissolve the experimental sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

2. Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Water bath or oven

    • Photostability chamber

  • Procedure:

    • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80-100 °C) for a specified period.

    • Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Peak Purity and Identification: Assess the peak purity of this compound in the stressed samples and identify any major degradation products using LC-MS or other suitable techniques.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_outcome 4. Desired Outcome prep_start Weigh this compound prep_dissolve Dissolve in appropriate solvent/buffer prep_start->prep_dissolve prep_sonicate Sonication (if necessary) prep_dissolve->prep_sonicate ts_solubility Solubility Issues prep_dissolve->ts_solubility prep_filter Filter (0.22 µm) prep_sonicate->prep_filter analysis_hplc HPLC Analysis prep_filter->analysis_hplc analysis_bioassay Bioassay prep_filter->analysis_bioassay analysis_dissolution Dissolution Testing prep_filter->analysis_dissolution ts_peak Poor Peak Shape analysis_hplc->ts_peak ts_stability Degradation analysis_hplc->ts_stability ts_inconsistent Inconsistent Results analysis_hplc->ts_inconsistent outcome Reliable & Reproducible Data ts_solubility->prep_dissolve Adjust pH/solvent ts_peak->analysis_hplc Optimize mobile phase/column ts_stability->prep_filter Prepare fresh solution degradation_pathway This compound This compound sulfathiazole Sulfathiazole This compound->sulfathiazole Hydrolysis (Acid/Base) cleavage_products Sulfonamide Bond Cleavage Products This compound->cleavage_products Photolysis/Oxidation ring_oxidation Ring Oxidation/Cleavage Products This compound->ring_oxidation Strong Oxidation signaling_pathway paba p-Aminobenzoic Acid (PABA) dihydropteroate_synthase Dihydropteroate Synthase (DHPS) paba->dihydropteroate_synthase dihydropteroic_acid Dihydropteroic Acid dihydropteroate_synthase->dihydropteroic_acid dihydrofolic_acid Dihydrofolic Acid dihydropteroic_acid->dihydrofolic_acid ... tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid bacterial_growth Bacterial Growth (DNA/RNA/Protein Synthesis) tetrahydrofolic_acid->bacterial_growth sulfathiazole Sulfathiazole (Active Metabolite) sulfathiazole->inhibition Competitive Inhibition

References

Technical Support Center: Refinement of Incubation Parameters for Acetylsulfathiazole Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the refinement of incubation parameters for acetylsulfathiazole assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing incubation time in an this compound assay?

The main objective is to establish an optimal assay window, which represents the difference between the signal from a positive control and a negative control. An ideal incubation period ensures the reaction progresses sufficiently to produce a strong signal without introducing excessive background noise or signal saturation. This optimization enhances assay sensitivity, specificity, and reproducibility.[1]

Q2: What key factors influence the optimal incubation time for my assay?

Several factors can significantly impact the ideal incubation time:

  • Enzyme/Protein Stability: Enzymes and other proteins may lose activity over time due to denaturation. Longer incubation times can lead to a decreased signal if essential protein components are not stable.[1]

  • Substrate Concentration: If the substrate is depleted during the reaction, the rate of product formation will decrease, resulting in a non-linear response over time.[1]

  • Temperature: Reaction rates are highly dependent on temperature. Most enzymatic assays have an optimal temperature, often around 37°C.[1]

  • Reagent Concentration: The concentration of critical reagents, such as antibodies and enzymes, will affect the reaction kinetics.[1]

  • Assay Format: Different assay formats (e.g., ELISA, cell-based reporter assay, enzyme kinetics) have distinct optimal incubation requirements.[1]

Q3: How can I determine the optimal incubation time for my specific this compound assay?

The most effective method is to conduct a time-course experiment. This involves setting up identical assay conditions and stopping the reaction at various time points. By measuring the signal at each point, you can identify the optimal duration.

Experimental Protocols

Protocol 1: Time-Course Experiment for a Competitive ELISA

This protocol outlines a method to determine the optimal incubation time for a competitive ELISA designed to quantify this compound.

Materials:

  • Microtiter plates pre-coated with this compound-protein conjugate

  • This compound standards

  • Anti-acetylsulfathiazole antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Wash buffer

  • Assay buffer

Procedure:

  • Standard Preparation: Prepare a serial dilution of this compound standards in assay buffer.

  • Incubation with Primary Antibody: Add the standards and samples to the wells of the microtiter plate, followed by the anti-acetylsulfathiazole antibody.

  • Time-Course Incubation: Incubate the plates for a range of time points (e.g., 30, 60, 90, 120, and 180 minutes) at a constant temperature (e.g., 37°C).

  • Washing: After each incubation period, wash the plates thoroughly with wash buffer to remove unbound reagents.

  • Incubation with Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for a fixed period (e.g., 60 minutes) at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add the substrate solution and incubate for a fixed time (e.g., 15-30 minutes) to allow for color development.

  • Stop Reaction: Add the stop solution to each well.

  • Signal Measurement: Immediately read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the signal intensity against the log of the this compound concentration for each incubation time. The optimal incubation time is the one that provides the largest signal-to-background ratio and the best dynamic range for the standard curve.

Data Presentation

Table 1: Example Time-Course Experiment Data for this compound ELISA

Incubation Time (minutes)Signal (Positive Control)Signal (Negative Control)Signal-to-Background Ratio
300.8500.1008.5
601.5500.12012.9
902.1000.18011.7
1202.3500.2509.4
1802.4000.3506.9

In this example, a 60-minute incubation provides the optimal signal-to-background ratio.

Troubleshooting Guides

Issue 1: High Background Signal

A high background can obscure the specific signal, making it difficult to accurately quantify this compound.

Potential Cause Troubleshooting Step
Incubation time is too long.Perform a time-course experiment to identify a shorter optimal time.[1]
Insufficient blocking.Ensure that the blocking step is performed correctly and for the recommended duration.
Inadequate washing.Increase the number of wash cycles or the volume of wash buffer.
Non-specific binding of antibodies.Try a different blocking buffer or adjust the antibody concentrations.

Issue 2: Low Signal

A weak signal can lead to poor sensitivity and inaccurate results.

Potential Cause Troubleshooting Step
Incubation time is too short.Perform a time-course experiment to determine a longer optimal time.[1]
Reagent issues.Confirm that all reagents are at the correct concentration and have not expired.
Incorrect wavelength.Double-check that you are reading the absorbance at the correct wavelength for your specific assay.
Insufficient reagent volume.Ensure accurate pipetting of all reagents.

Issue 3: Poor Reproducibility

Inconsistent results between experiments can compromise the reliability of your data.

Potential Cause Troubleshooting Step
Inconsistent timing between experiments.Standardize the incubation duration and ensure a uniform temperature.[1]
Pipetting inconsistency.Calibrate pipettes regularly and ensure proper pipetting technique.
Plates stacked during incubation.Avoid stacking plates to ensure even temperature distribution.
Reagents not well mixed.Ensure all reagents and samples are thoroughly mixed before use.

Visualizations

Experimental_Workflow prep Prepare this compound Standards and Samples add_primary Add Standards, Samples, and Anti-Acetylsulfathiazole Antibody to Plate prep->add_primary incubate_time Incubate for Various Time Points (e.g., 30, 60, 90, 120, 180 min) at 37°C add_primary->incubate_time wash1 Wash Plate incubate_time->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubate_secondary Incubate for a Fixed Time (e.g., 60 min) at Room Temp add_secondary->incubate_secondary wash2 Wash Plate incubate_secondary->wash2 add_substrate Add Substrate wash2->add_substrate incubate_substrate Incubate for a Fixed Time (e.g., 15-30 min) add_substrate->incubate_substrate stop Add Stop Solution incubate_substrate->stop read Read Absorbance stop->read analyze Analyze Data and Determine Optimal Incubation Time read->analyze

Caption: Experimental workflow for determining optimal incubation time.

Troubleshooting_Logic start Inconsistent Assay Results high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No sol_high_bg Decrease Incubation Time Improve Washing/Blocking high_bg->sol_high_bg Yes poor_repro Poor Reproducibility? low_signal->poor_repro No sol_low_signal Increase Incubation Time Check Reagent Concentrations low_signal->sol_low_signal Yes sol_poor_repro Standardize Incubation Time/Temp Verify Pipetting poor_repro->sol_poor_repro Yes end Optimized Assay poor_repro->end No sol_high_bg->end sol_low_signal->end sol_poor_repro->end

Caption: Troubleshooting logic for common assay issues.

References

Validation & Comparative

A Comparative Analysis of Acetylsulfathiazole and Sulfathiazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and pharmaceutical experts on the comparative performance, experimental data, and underlying mechanisms of acetylsulfathiazole and its parent compound, sulfathiazole.

This guide provides a comprehensive comparison of this compound and sulfathiazole, focusing on their physicochemical properties, antibacterial efficacy, and toxicological profiles. The information herein is supported by available experimental data to aid in research and development decisions.

Executive Summary

Sulfathiazole is a well-established sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Its primary metabolite, this compound, is formed via N4-acetylation in the liver.[3] While sulfathiazole exhibits broad-spectrum antibacterial activity, its acetylated form, this compound, is generally considered to be devoid of antibacterial properties. This guide delves into a detailed comparison of their solubility, antibacterial action, and cytotoxicity, supported by experimental protocols and visual diagrams to elucidate key processes.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and sulfathiazole based on available literature.

PropertyThis compoundSulfathiazoleReference(s)
Molecular Weight 297.4 g/mol 255.31 g/mol [3][4]
Water Solubility (37°C) 7.1 mg/100 cm³ (approximately 23.9 µg/mL)Insoluble in water, but soluble in dilute aqueous acid and base[2][3]
Solubility at pH 7.4 >44.6 µg/mL-[4]
Antibacterial Activity Generally considered inactiveActive (inhibits bacterial folic acid synthesis)

Table 1: Physicochemical and Antibacterial Properties

ParameterThis compoundSulfathiazoleCell LineReference(s)
IC50 Data not available~430 µMHepG2[5]

Table 2: Comparative Cytotoxicity Note: The IC50 value for sulfathiazole against HepG2 cells is provided for reference; however, direct comparative studies with this compound on the same cell line are not readily available in the reviewed literature.

Key Performance Comparison

Solubility

Sulfathiazole is characterized by its poor solubility in water, a factor that can influence its formulation and bioavailability.[3] In contrast, its metabolite, this compound, exhibits slightly higher, albeit still limited, solubility in aqueous solutions. The solubility of both compounds is pH-dependent. For instance, at 37°C, the solubility of this compound in water is approximately 7.1 mg/100 cm³.[2] One study indicated the solubility of this compound at pH 7.4 to be greater than 44.6 µg/mL.[4]

Antibacterial Activity

A critical differentiator between the two compounds is their antibacterial efficacy. Sulfathiazole exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), thereby disrupting the synthesis of folic acid, which is vital for bacterial growth and replication.[1][2] Conversely, the N4-acetylated metabolite, this compound, is widely reported to lack antibacterial activity. This acetylation process is a primary mechanism of detoxification and elimination of sulfathiazole in the body.[3]

Toxicity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. A common method is the broth microdilution assay.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth, such as Mueller-Hinton Broth, to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of sulfathiazole and this compound are prepared in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

Protocol:

  • Sample Preparation: An excess amount of the test compound (this compound or sulfathiazole) is added to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxicity.

Protocol:

  • Cell Seeding: A suitable cell line (e.g., HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and sulfathiazole for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Visualizing Key Pathways and Processes

To further elucidate the relationship and experimental evaluation of these compounds, the following diagrams are provided.

cluster_0 Metabolic Pathway Sulfathiazole Sulfathiazole This compound This compound Sulfathiazole->this compound N-acetylation (Liver)

Caption: Metabolic conversion of sulfathiazole to this compound.

References

A Comparative Efficacy Analysis of Acetylsulfathiazole and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of acetylsulfathiazole with other prominent sulfonamide antibiotics. Due to the limited availability of direct comparative data for this compound, this guide will focus on its active metabolite, sulfathiazole, for in vitro and in vivo efficacy comparisons with other widely used sulfonamides such as sulfamethoxazole and sulfadiazine.

Executive Summary

Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folic acid synthesis leads to a bacteriostatic effect. While once frontline therapies, their use has been tempered by the rise of antibiotic resistance. This guide revisits the comparative efficacy of these foundational drugs, with a focus on sulfathiazole (as the active form of this compound), sulfamethoxazole, and sulfadiazine, to provide a data-driven resource for researchers exploring new therapeutic avenues and formulations.

Data Presentation

In Vitro Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for sulfathiazole and sulfamethoxazole against various bacterial strains. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions and bacterial strains used.

SulfonamideBacterial StrainMIC (µg/mL)Reference
Sulfathiazole DerivativeStaphylococcus aureus4.10 x 10⁻³ mmol[1]
Sulfathiazole DerivativeVibrio cholerae4.10 x 10⁻³ mmol[1]
SulfamethoxazoleEscherichia coli20 µM
Novel Sulfonamide DerivativesS. aureus ATCC 2592364 - 256[2]
Novel Sulfonamide DerivativesClinical S. aureus isolates64 - 512[2]
In Vivo Efficacy

In vivo studies in animal models provide crucial data on the therapeutic potential of antimicrobial agents. The following table presents comparative efficacy data for sulfathiazole and other sulfonamides in different animal infection models.

SulfonamideAnimal ModelInfectionEfficacy MetricResultsReference
SulfathiazolePigsBordetella bronchisepticaBacterial Isolation Rate8% to 17% of pigs remained positive from days 42 to 56.[3]
SulfamethazinePigsBordetella bronchisepticaBacterial Isolation RatePigs were negative for B. bronchiseptica by day 42.[3]
SulfamethoxypyridazineMicePneumocystis cariniiED₅₀0.03 mg/kg/day[4]
SulfamethoxazoleMicePneumocystis cariniiEfficacyLess effective than sulfamethoxypyridazine at similar dosages.[4]
Comparative Pharmacokinetics

The pharmacokinetic profiles of sulfonamides can vary significantly, impacting their clinical utility. Below is a summary of key pharmacokinetic parameters for sulfathiazole, sulfamethoxazole, and sulfadiazine.

ParameterSulfathiazoleSulfamethoxazoleSulfadiazineAnimal/HumanReference
Half-life (t½) 9.0 ± 1.6 h2.4 ± 1.5 h~10.1 h (cattle), ~2.9 h (pigs)Pigs, Goats, Cattle[5][6][7]
Bioavailability (Oral) 52.6% (intraruminal)12.4% (intraruminal)-Goats[7][8]
Volume of Distribution (Vd) 1.16 ± 0.16 L/kg-Higher than SMZPigs[5]
Clearance (CL) 0.090 ± 0.007 L/kg/h--Pigs[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

1. Broth Microdilution Method

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the sulfonamides are prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.

2. Kirby-Bauer Disk Diffusion Method

  • Inoculum Preparation: A bacterial suspension is prepared to match the 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the sulfonamide are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The diameter of the zone of growth inhibition around each disk is measured. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive charts.

In Vivo Murine Systemic Infection Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infecting Organism: A clinical isolate of a relevant pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared to a specific concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection and Treatment: Mice are infected via intraperitoneal injection with the bacterial suspension. At a set time post-infection (e.g., 1 hour), the test sulfonamide is administered orally or via injection. Control groups include a vehicle control and a positive control with a known effective antibiotic.

  • Efficacy Endpoint: The primary endpoint is typically the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the mice from death over a defined observation period (e.g., 7 days).

Mandatory Visualization

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Product Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines, Pyrimidines, Amino Acids -> DNA, RNA Tetrahydrofolic_Acid->Nucleic_Acids Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Sulfonamides Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read Visual Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of three common analytical techniques for the determination of acetylsulfathiazole: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics, sample throughput, and available resources. The following table summarizes typical performance parameters for HPLC, UV-Vis Spectrophotometry, and HPTLC based on data from analogous sulfonamide analyses.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Linearity (R²) > 0.999> 0.998> 0.998
Range 2 - 10 µg/mL2 - 28 µg/mL100 - 700 ng/spot
Accuracy (% Recovery) 98.0 - 102.0%99.9 - 100.4%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) ~35 - 80 µg/kg~0.13 µg/mL~7.5 ng/spot
Limit of Quantification (LOQ) ~41 - 90 µg/kg~0.48 µg/mL~23 ng/spot
Selectivity/Specificity HighModerateModerate to High
Throughput ModerateHighHigh
Cost per Sample ModerateLowLow to Moderate

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical data. The following are generalized methodologies for the analysis of this compound using HPLC, UV-Vis Spectrophotometry, and HPTLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific technique widely used for the separation and quantification of drug compounds.

Sample Preparation:

  • Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01M potassium dihydrogen phosphate (e.g., 25:50:25 v/v/v), adjusted to a suitable pH with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 260 nm).[1]

  • Injection Volume: 20 µL.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of substances that absorb ultraviolet or visible light.

Sample Preparation:

  • Prepare a stock solution by dissolving an accurately weighed amount of this compound standard or sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of dilutions to construct a calibration curve (e.g., 2, 5, 10, 15, 20, 25 µg/mL).

Spectrophotometric Conditions:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound between 200-400 nm to determine the λmax.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of analyzing multiple samples simultaneously, making it a high-throughput and cost-effective technique.

Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent like methanol (e.g., 100 µg/mL).

  • Extract the this compound from the sample using a suitable solvent and dilute to a known concentration.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.

  • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and methanol in a suitable ratio, placed in a twin-trough chamber.

  • Development: Develop the plate in a saturated chromatographic chamber to a specific distance.

  • Detection: After drying the plate, scan it densitometrically at the wavelength of maximum absorbance for this compound.

Mandatory Visualization

To ensure the integrity and comparability of analytical data, a structured cross-validation workflow is essential. The following diagram illustrates the key stages of this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods (e.g., HPLC, UV-Vis) Define_Objectives->Select_Methods Method_Validation_A Validate Method A (Primary) Select_Methods->Method_Validation_A Method_Validation_B Validate Method B (Alternative) Select_Methods->Method_Validation_B Analyze_Samples Analyze Same Samples by Both Methods Method_Validation_A->Analyze_Samples Method_Validation_B->Analyze_Samples Compare_Results Compare Results Statistically (e.g., t-test, F-test) Analyze_Samples->Compare_Results Assess_Agreement Assess Agreement & Bias Compare_Results->Assess_Agreement Conclusion Conclusion on Method Comparability Assess_Agreement->Conclusion

References

In Vivo Efficacy of Acetylsulfathiazole in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of acetylsulfathiazole in murine models of bacterial infection. Due to a lack of publicly available in vivo efficacy data for this compound, this guide leverages data from its parent compound, sulfathiazole, and other relevant sulfonamides to provide a comparative context against alternative antibacterial agents.

Executive Summary

This compound is a sulfonamide antibiotic, a class of drugs that inhibits bacterial growth by interfering with folic acid synthesis.[1] While historically significant, its clinical use has largely been superseded by newer antibiotics with improved efficacy and safety profiles. This guide outlines a standard experimental protocol for evaluating the in vivo efficacy of topical antimicrobials in a murine skin infection model, a common preclinical model for assessing antibacterial agents. Comparative data on the efficacy of various antibiotics, including sulfonamides and modern alternatives, are presented to provide a benchmark for performance.

Mechanism of Action: Sulfonamides

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides halt bacterial growth and replication. Human cells are not affected as they obtain folic acid from their diet.

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Bacterial_Growth Bacterial Growth Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Figure 1. Sulfonamide Mechanism of Action.

Experimental Protocol: Murine Model of Staphylococcus aureus Skin Infection

This protocol describes a common method for establishing a localized Staphylococcus aureus infection on the skin of mice to evaluate the efficacy of topical antimicrobial agents.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Housing: Maintained in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Bacterial Strain:

  • Staphylococcus aureus (e.g., methicillin-resistant S. aureus strain USA300).

  • Preparation: Grown overnight in tryptic soy broth (TSB) at 37°C, then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 108 CFU/mL).

3. Infection Procedure:

  • Anesthesia: Anesthetize mice using isoflurane or a ketamine/xylazine cocktail.

  • Hair Removal: Shave a small area on the dorsum of each mouse.

  • Skin Abrasion: Create a superficial wound by tape stripping the shaved area until the skin is glistening and erythematous, but not bleeding.

  • Inoculation: Apply a small volume (e.g., 10 µL) of the bacterial suspension to the wounded area.

4. Treatment:

  • Groups:

    • Vehicle control (e.g., petroleum jelly).

    • This compound formulation (concentration to be determined).

    • Positive control (e.g., 2% mupirocin ointment).

    • Alternative comparator antibiotics.

  • Administration: Apply a standardized amount of the topical treatment to the infected wound at specified time points (e.g., twice daily for 3-5 days).

5. Efficacy Assessment:

  • Bacterial Load: At the end of the treatment period, euthanize the mice and excise the wounded skin tissue. Homogenize the tissue in sterile PBS and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Clinical Scoring: Monitor the wounds daily for signs of infection, such as erythema, swelling, and abscess formation, using a standardized scoring system.

  • Histopathology: Collect tissue samples for histological analysis to assess inflammation and tissue damage.

start Start animal_prep Animal Preparation (Anesthesia, Shaving) start->animal_prep wounding Skin Abrasion (Tape Stripping) animal_prep->wounding infection Bacterial Inoculation (S. aureus) wounding->infection treatment Topical Treatment (this compound, Controls) infection->treatment monitoring Daily Monitoring (Clinical Scoring) treatment->monitoring endpoint Endpoint (e.g., Day 5) monitoring->endpoint euthanasia Euthanasia endpoint->euthanasia tissue_collection Tissue Collection (Wound Excision) euthanasia->tissue_collection bacterial_quant Bacterial Quantification (CFU Enumeration) tissue_collection->bacterial_quant histology Histopathology tissue_collection->histology data_analysis Data Analysis bacterial_quant->data_analysis histology->data_analysis end End data_analysis->end

Figure 2. Experimental Workflow for In Vivo Efficacy Validation.

Comparative Efficacy Data

Antimicrobial Agent Murine Model Infection Strain Efficacy Endpoint Outcome Reference
Sulfathiazole Systemic InfectionS. aureusProlonged survivalShowed distinct therapeutic value when administered as 1% of the diet.(1941 Study)
Mupirocin (2%) Skin InfectionMRSA>90% reduction in bacterial loadPotent antimicrobial activity.[2]
Novel Thiazole Compounds Skin InfectionMRSA>96% reduction in bacterial loadDemonstrated potent antimicrobial activity.[2]
Linezolid Thigh InfectionMRSA~2.5 log10 CFU reductionEffective in reducing bacterial burden.
Clindamycin Skin InfectionMRSAComparable to mupirocinReduced MRSA load.

Disclaimer: The data presented for sulfathiazole is from a historical study, and direct comparisons to modern antibiotics should be made with caution. The efficacy of this compound is expected to be different from that of sulfathiazole.

Conclusion

While this compound belongs to a class of antibiotics with a well-understood mechanism of action, there is a significant gap in the recent scientific literature regarding its in vivo efficacy in murine models. The provided experimental protocol offers a framework for generating such data. Based on historical data for the parent compound sulfathiazole and extensive data on newer antibiotics, it is anticipated that this compound would exhibit some bacteriostatic activity. However, its efficacy is likely to be modest compared to more modern topical and systemic antibiotics. Further preclinical studies are necessary to definitively characterize the in vivo efficacy of this compound and determine its potential, if any, in the current landscape of antimicrobial drug development.

References

Comparative Cytotoxicity Analysis of Acetylsulfathiazole and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of acetylsulfathiazole and related sulfonamide compounds. As direct cytotoxic data for this compound is limited due to its nature as a prodrug, this report focuses on the cytotoxic profiles of its active metabolite, sulfathiazole, and other relevant sulfonamides.[1] this compound is biochemically converted to the active form, sulfathiazole, primarily in the intestine, suggesting that the systemic cytotoxicity of the parent compound is likely to be low.[1] This guide is intended to assist researchers in evaluating the potential anticancer effects of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for sulfathiazole and other selected sulfonamides against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.[1]

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Sulfathiazole HepG2 (Liver Carcinoma)185--
Sulfadiazine Caco-2 (Colorectal Adenocarcinoma)>500--
HepG2 (Liver Carcinoma)>500--
HT29-MTX (Colon Adenocarcinoma)>500--
Novel Sulfonamide Derivatives MDA-MB-468 (Breast Cancer)< 30--
MCF-7 (Breast Cancer)< 128--
HeLa (Cervical Cancer)< 360--
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical Cancer)7.2 ± 1.12Doxorubicin-
MDA-MB-231 (Breast Cancer)4.62 ± 0.13Cisplatin-
MCF-7 (Breast Cancer)7.13 ± 0.13--
N-ethyl toluene-4-sulfonamide HeLa (Cervical Cancer)10.9 ± 1.01--
MDA-MB-231 (Breast Cancer)19.22 ± 1.67--
MCF-7 (Breast Cancer)12.21 ± 0.93--

Note: The IC50 value for Sulfathiazole on HepG2 cells is sourced from a product information sheet and may lack the detailed experimental context of peer-reviewed data. Direct comparisons should be made with caution.[1]

Experimental Protocols

The following is a generalized methodology for determining the in vitro cytotoxicity of sulfonamides using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal calf serum and antibiotics.

    • Cells are seeded into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Stock solutions of the sulfonamide compounds are typically prepared in dimethyl sulfoxide (DMSO).

    • A series of logarithmic dilutions of the test compounds are prepared in the culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the sulfonamides.

    • The plates are then incubated for a specified period, typically 72 hours.[1]

  • Cell Viability Assessment:

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[1]

    • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.[1]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[1]

Mandatory Visualization

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h for Cell Attachment cell_seeding->incubation_24h add_compounds Add Compounds to Cells incubation_24h->add_compounds compound_prep Prepare Serial Dilutions of Sulfonamides compound_prep->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation_4h->add_solubilizer measure_absorbance Measure Absorbance at 540 nm add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Generalized workflow for in vitro cytotoxicity testing of sulfonamides using the MTT assay.

Signaling Pathway of Sulfathiazole-Induced Autophagy

While the primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis, their cytotoxic effects on cancer cells can involve different pathways.[2][3] Studies on sulfathiazole have indicated that its anti-proliferative effects on breast cancer cells are mediated through the induction of death autophagy, a form of programmed cell death.[4] This process is triggered by the upregulation of the p53/DRAM pathway and the downregulation of the Akt/mTOR survival pathway.[4]

Sulfathiazole_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_midstream Key Mediators cluster_downstream Cellular Outcome sulfathiazole Sulfathiazole p53 p53 sulfathiazole->p53 Upregulates akt Akt sulfathiazole->akt Downregulates dram DRAM p53->dram Activates mtor mTOR akt->mtor Activates autophagy Autophagy Induction dram->autophagy mtor->autophagy Inhibits cell_death Autophagic Cell Death autophagy->cell_death

Caption: Sulfathiazole-induced death autophagy signaling pathway in cancer cells.

References

A Comparative Analysis of Acetylsulfathiazole and Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents and a re-evaluation of existing ones. This guide provides a comprehensive benchmark of the historical sulfonamide antibiotic, acetylsulfathiazole, against a new generation of antimicrobial agents: zosurabalpin, lariocidin, Novltex, and pivmecillinam. This comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This compound, a derivative of the early synthetic antibiotic sulfathiazole, acts by inhibiting folate synthesis in bacteria. While historically significant, its clinical utility has waned due to widespread resistance. In stark contrast, the novel agents presented here exhibit unique mechanisms of action, targeting critical bacterial pathways that are not exploited by current antibiotic classes. Zosurabalpin disrupts lipopolysaccharide (LPS) transport in Gram-negative bacteria. Lariocidin, a lasso peptide, inhibits bacterial protein synthesis by binding to a novel site on the ribosome. Novltex targets the essential and non-mutating cell wall precursor, lipid II. Pivmecillinam, a prodrug of mecillinam, specifically inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This guide will delve into the available quantitative data and experimental protocols to provide a clear comparison of these antimicrobial agents.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (data largely based on its parent compound, sulfathiazole, due to limited specific data for the acetylated form) and the novel antimicrobial agents against key bacterial pathogens. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Pathogens

Antimicrobial AgentStaphylococcus aureusStreptococcus pneumoniae
This compound (as Sulfathiazole)32 - >512[1]No specific data found
Lariocidin0.5 - 2[2]No specific data found
Novltex (analogue 12)0.12 - 0.5 (MRSA)[3][4]No specific data found
ZosurabalpinNot activeNot active
Pivmecillinam (as Mecillinam)Generally not activeGenerally not active

Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Pathogens

Antimicrobial AgentEscherichia coliPseudomonas aeruginosaAcinetobacter baumannii
This compound (as Sulfathiazole)>1024 (resistance is common)[5]Generally resistantNo specific data found
Lariocidin2 - 4 (efflux-impaired)[6]No specific data found8 - 128[6]
NovltexNo specific data foundNo specific data foundNo specific data found
ZosurabalpinNot activeNot active0.06 - 1[7]
Pivmecillinam (as Mecillinam)≤8 (uncomplicated UTI)[8]Generally resistantNo specific data found

Mechanisms of Action & Signaling Pathways

The fundamental differences in the mechanisms of action between this compound and the novel agents are crucial for understanding their potential to overcome existing resistance mechanisms.

This compound: Inhibition of Folate Synthesis

This compound, like other sulfonamides, is a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the production of dihydrofolic acid, a precursor for essential components like purines and pyrimidines. This bacteriostatic action halts bacterial growth and replication.

Acetylsulfathiazole_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes This compound This compound This compound->DHPS Competitively Inhibits Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Figure 1: Mechanism of Action of this compound.

Zosurabalpin: A Novel LPS Transport Inhibitor

Zosurabalpin represents a new class of antibiotics that targets the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[3] Specifically, it inhibits the LptB2FGC complex, which is responsible for transporting LPS from the inner to the outer membrane.[3][9] This disruption leads to the accumulation of LPS in the inner membrane, causing cell stress and ultimately, cell death.[3]

Zosurabalpin_Pathway cluster_membranes Gram-Negative Bacterial Membranes Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane LPS_Synthesis LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synthesis->LptB2FGC LPS enters transporter LPS_Transport LPS Transport LptB2FGC->LPS_Transport Mediates LPS_Accumulation LPS Accumulation (Inner Membrane) LptB2FGC->LPS_Accumulation leads to Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits LPS_Transport->Outer_Membrane to Cell_Death Bacterial Cell Death LPS_Accumulation->Cell_Death

Figure 2: Mechanism of Action of Zosurabalpin.

Lariocidin: A Ribosome-Inhibiting Lasso Peptide

Lariocidin is a structurally unique lasso peptide that inhibits bacterial protein synthesis. It binds to a novel site on the small ribosomal subunit (30S), a different location from other known ribosome-targeting antibiotics.[6][10] This interaction interferes with the translocation step of protein synthesis and can also induce miscoding, leading to the production of non-functional proteins and ultimately, bacterial cell death.[6][9][11]

Lariocidin_Pathway mRNA mRNA Ribosome Ribosome (30S subunit) mRNA->Ribosome Protein_Synthesis Protein Synthesis (Translocation & Fidelity) Ribosome->Protein_Synthesis Lariocidin Lariocidin Lariocidin->Ribosome Binds to novel site tRNA tRNA tRNA->Ribosome Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Figure 3: Mechanism of Action of Lariocidin.

Novltex: Targeting the Essential Lipid II

Novltex is a novel class of synthetic antibiotics that targets lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall.[12][13] By binding to lipid II, Novltex prevents its incorporation into the growing peptidoglycan chain, thereby disrupting cell wall formation and leading to bacterial lysis. A key advantage of this target is that lipid II is highly conserved and does not readily mutate, suggesting a lower potential for resistance development.[12]

Novltex_Pathway Lipid_II_Synthesis Lipid II Synthesis Lipid_II Lipid II Lipid_II_Synthesis->Lipid_II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Precursor for Novltex Novltex Novltex->Lipid_II Binds to & Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Bacterial Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Figure 4: Mechanism of Action of Novltex.

Pivmecillinam: Specific Inhibition of PBP2

Pivmecillinam is a prodrug that is rapidly converted to its active form, mecillinam. Mecillinam is a beta-lactam antibiotic that specifically targets and inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[14][15] This selective inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.

Pivmecillinam_Pathway Pivmecillinam Pivmecillinam (Prodrug) Mecillinam Mecillinam (Active Drug) Pivmecillinam->Mecillinam Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Specifically Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP2->Cell_Wall_Synthesis Essential for Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to MIC_Workflow Start Start Prepare_Antimicrobial Prepare serial dilutions of antimicrobial agent Start->Prepare_Antimicrobial Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with bacteria and antimicrobial dilutions Prepare_Antimicrobial->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read_Results Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

References

Acetylsulfathiazole: A Review of Published Data and a Guide to Future Reproducibility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative summary of publicly available data on acetylsulfathiazole. In the absence of direct reproducibility studies for this compound, this document compiles existing physicochemical data and outlines relevant experimental protocols to serve as a foundational resource for future research and validation efforts.

Physicochemical Properties of this compound

This compound is a metabolite of the antibacterial drug sulfathiazole.[1] It is characterized as a sulfonamide and a member of acetamides and 1,3-thiazoles.[1] The following tables summarize its computed and experimental properties as cataloged in public databases.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H11N3O3S2PubChem[1]
Molecular Weight297.4 g/mol PubChem[1]
IUPAC NameN-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamidePubChem[1]
InChIInChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)PubChem[1]
InChIKeyKXNXWINFSDKMHD-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2PubChem[1]
CAS Registry Number127-76-4CAS Common Chemistry[2]

Table 2: Experimental Properties of this compound

PropertyValueSource
Physical DescriptionWhite to off-white crystalline powderCymitQuimica[3]
Solubility>44.6 [ug/mL] (at pH 7.4)PubChem[1]
Melting Point237-240 °CCAS Common Chemistry[2]

Experimental Protocols

Synthesis of this compound

This compound is the N4-acetylated metabolite of sulfathiazole.[4] The historical synthesis of sulfathiazole can be adapted to produce this compound. The key steps would involve:

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: This typically starts with the chlorosulfonation of acetanilide.

  • Condensation with 2-Aminothiazole: The resulting p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminothiazole in the presence of a base like pyridine.

In the body, sulfathiazole is metabolized, with a significant portion being excreted as N4-acetylsulfathiazole.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of sulfonamides and their metabolites. A general protocol for the analysis of this compound would include:

  • Sample Preparation: Extraction of the analyte from the sample matrix (e.g., plasma, urine, or a formulated product).

  • Chromatographic Separation: Utilizing a C18 column with a suitable mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution, to separate this compound from other components.

  • Detection: UV detection is commonly used for sulfonamides.

  • Quantification: Comparison of the peak area of the sample to that of a known standard to determine the concentration.

Proposed Workflow for a Reproducibility Study

To address the gap in reproducibility data for this compound, a structured study is necessary. The following diagram outlines a proposed workflow for conducting such a study.

G A 1. Identify Original Study - Source published paper with This compound data. B 2. Procure Materials - Obtain this compound standard. - Prepare necessary reagents and solvents. A->B C 3. Replicate Experimental Protocol - Follow the original methodology as closely as possible. - Document any deviations. B->C D 4. Data Acquisition - Perform measurements (e.g., HPLC). - Collect raw data. C->D E 5. Data Analysis - Process raw data. - Calculate relevant parameters. D->E F 6. Comparison of Results - Compare new data with the published results. - Perform statistical analysis. E->F G 7. Report Findings - Summarize the results of the reproducibility study. - Publish for peer review. F->G

Caption: Proposed workflow for an this compound reproducibility study.

Metabolic Pathway of Sulfathiazole to this compound

This compound is a primary metabolite of sulfathiazole. The metabolic process primarily involves N-acetylation in the liver.

G Sulfathiazole Sulfathiazole This compound N4-Acetylsulfathiazole (Metabolite) Sulfathiazole->this compound N-acetylation (Liver)

Caption: Metabolic conversion of sulfathiazole to this compound.

References

Comparative Analysis of Acetylsulfathiazole Formulations: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two hypothetical acetylsulfathiazole formulations: a novel rapid-release tablet (Formulation A) and a standard compressed tablet (Formulation B). The objective is to highlight the critical role of formulation in determining the dissolution kinetics and potential bioavailability of this compound, a sulfonamide antibiotic.

Data Summary: Physicochemical and Pharmacokinetic Properties

The performance of Formulation A and Formulation B was evaluated based on their dissolution profiles and key pharmacokinetic parameters. All quantitative data are summarized in the tables below for ease of comparison.

Table 1: Comparative Dissolution Profile of this compound Formulations

Time (minutes)Formulation A: % Drug Dissolved (Mean ± SD)Formulation B: % Drug Dissolved (Mean ± SD)
545 ± 4.215 ± 3.1
1078 ± 5.135 ± 4.5
1592 ± 3.855 ± 5.2
3099 ± 2.575 ± 6.1
45100 ± 1.988 ± 5.8
60100 ± 1.595 ± 4.9

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in a Pig Model [1]

ParameterFormulation A (Mean ± SD)Formulation B (Mean ± SD)
Cmax (µg/mL) 18.5 ± 2.112.3 ± 1.8
Tmax (hours) 1.0 ± 0.252.5 ± 0.5
AUC (µg·h/mL) 95.7 ± 8.992.3 ± 9.5
Bioavailability (%) 91 ± 5.088 ± 6.2

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Dissolution Testing

The dissolution profiles of Formulation A and Formulation B were determined using a standardized protocol to ensure comparability.

  • Apparatus: USP Apparatus 2 (Paddle Method).[2]

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[3]

  • Temperature: 37 ± 0.5°C.[4]

  • Paddle Speed: 75 rpm.[5]

  • Procedure:

    • One tablet of either Formulation A or Formulation B was placed in each dissolution vessel.

    • 5 mL samples were withdrawn at 5, 10, 15, 30, 45, and 60 minutes.

    • The withdrawn volume was immediately replaced with an equal volume of fresh, pre-warmed dissolution medium.

    • Samples were filtered through a 0.45 µm filter.

    • The concentration of this compound in each sample was determined by UV-Vis spectrophotometry at a pre-determined wavelength.

  • Data Analysis: The percentage of drug dissolved at each time point was calculated based on the labeled drug content.

In Vivo Pharmacokinetic Study

A crossover study in a pig model was designed to compare the bioavailability of the two formulations.

  • Subjects: Healthy pigs, weighing between 32-40 kg.[6]

  • Study Design: A randomized, two-period, two-sequence crossover design with a one-week washout period between doses.

  • Dosing: A single oral dose of either Formulation A or Formulation B was administered.

  • Blood Sampling: Blood samples (5 mL) were collected from the jugular vein at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Analysis: Plasma was separated by centrifugation and stored at -20°C until analysis. The concentration of this compound in plasma was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[7]

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the experimental workflow and the mechanism of action of this compound.

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_media Prepare Dissolution Medium (900mL 0.1N HCl) set_temp Set Apparatus Temperature (37°C) prep_media->set_temp set_speed Set Paddle Speed (75 rpm) set_temp->set_speed add_tablet Add Tablet (Formulation A or B) set_speed->add_tablet start_test Start Dissolution Test add_tablet->start_test sample Withdraw Samples at Predetermined Times start_test->sample filter_sample Filter Samples sample->filter_sample uv_spec Analyze via UV-Vis Spectrophotometry filter_sample->uv_spec calc_dissolution Calculate % Dissolved uv_spec->calc_dissolution

Caption: Workflow for Comparative Dissolution Testing.

Sulfonamide_MoA cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Normal Substrate DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF ...multiple steps NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Bacteria Bacterial Cell NucleicAcids->Bacteria Growth & Replication This compound This compound This compound->Inhibition Inhibition->DHPS Competitive Inhibitor

Caption: Mechanism of Action of Sulfonamide Antibiotics.

References

Statistical Validation of Acetylsulfathiazole Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of acetylsulfathiazole's performance with other sulfonamide antibiotics, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antibacterial efficacy.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sulfathiazole and its derivatives against various bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: Comparative MIC of Sulfathiazole and Sulfamethoxazole against Escherichia coli

AntibioticMeasurementValueE. coli Strain
SulfathiazoleMinimum Inhibitory Concentration (MIC)0.25 µg/mLParent Strain BN102
SulfamethoxazoleMinimum Inhibitory Concentration (MIC)20 µMC600ΔfolP with wild-type folP plasmid

Note: Direct comparison should be made with caution due to variations in the specific E. coli strains and experimental conditions.[1]

Table 2: MIC of a Sulfathiazole Derivative against Clinically Relevant Bacteria

Bacterial StrainCefotaxime (mmol)Gentamicin (mmol)Ciprofloxacin (mmol)Sulfathiazole Derivative (mmol)
Staphylococcus aureus5.23 x 10⁻⁴2.68 x 10⁻⁵3.77 x 10⁻⁴4.10 x 10⁻³
Vibrio cholerae5.23 x 10⁻⁴1.34 x 10⁻⁵3.01 x 10⁻³4.10 x 10⁻³

Data from a study evaluating a derivative of sulfathiazole.[2]

Experimental Protocols

The following are detailed methodologies for common in vitro susceptibility testing used to evaluate the efficacy of sulfonamide antibiotics like this compound.

Broth Microdilution Method for MIC Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing.[3]

  • Preparation of Antimicrobial Agent: A stock solution of the sulfonamide is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate, which contains the serially diluted antimicrobial agent. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.[4]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[4]

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth (turbidity).[3][4]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobials.[4]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the sulfonamide are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.[4]

  • Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The susceptibility of the bacterium to the sulfonamide is determined by comparing the zone diameter to standardized interpretive charts.[5]

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folic Acid Synthesis

The primary mechanism of action for sulfonamides, including this compound, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[6] By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids and amino acids.[1][3] This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial proliferation.[6]

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps Dihydropteroic_Acid Dihydropteroic Acid DHPPP->Dihydropteroic_Acid DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate Synthetase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Inhibition

Inhibition of bacterial folic acid synthesis by this compound.
Hypothetical Modulation of the mTOR Signaling Pathway

Research on succinylsulfathiazole, a related sulfonamide, has suggested a potential interaction with the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. While direct evidence for this compound is lacking, a similar mechanism could be hypothesized. This diagram illustrates a potential, though unconfirmed, mechanism of action.

mTOR_Signaling_Pathway cluster_mTOR Hypothetical mTOR Pathway Modulation This compound This compound Upstream_Regulators Upstream Regulators (e.g., AMPK, REDD1) This compound->Upstream_Regulators Modulates TSC_Complex TSC1/TSC2 Complex Upstream_Regulators->TSC_Complex Activates Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates Cell_Growth Inhibition of Cell Growth & Proliferation Downstream_Effectors->Cell_Growth

Hypothesized modulation of the mTOR signaling pathway by this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, adherence to strict safety and disposal protocols for chemical reagents like Acetylsulfathiazole is paramount. This guide provides essential, immediate safety and logistical information, outlining a comprehensive operational and disposal plan to ensure laboratory safety and environmental responsibility. By providing value beyond the product itself, this content aims to be the preferred source for laboratory safety and chemical handling information, building deep trust with our audience.

Immediate Safety and Hazard Profile

Before commencing any disposal procedures, it is crucial to understand the hazard profile of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling this compound. All operations involving solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

Regulatory Framework for Disposal

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a P- or U-listed hazardous waste. However, it must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. In the absence of specific data for these characteristics, and given its potential hazards, it is prudent to manage this compound as a hazardous chemical waste.

Furthermore, under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), releases of certain hazardous substances above a specific reportable quantity (RQ) must be reported to the National Response Center.[2] Currently, a specific reportable quantity has not been established for this compound.[3]

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValue/InformationSource
Chemical Abstracts Service (CAS) Number 127-76-4--INVALID-LINK--
Molecular Formula C₁₁H₁₁N₃O₃S₂--INVALID-LINK--
Aqueous Solubility >44.6 µg/mL (at pH 7.4)--INVALID-LINK--[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--[1]
RCRA Waste Code Not specifically listed. Must be evaluated for hazardous characteristics (D-codes).--INVALID-LINK--
CERCLA Reportable Quantity (RQ) Not established.--INVALID-LINK--[3]

Step-by-Step Disposal Procedures

The recommended operational plan for the disposal of this compound is to treat it as non-bulk, solid chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including pure compound, unused solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves, and empty containers).

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Containerization :

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arrangement for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with accurate information about the contents of the container.

  • Preferred Disposal Method :

    • The preferred method of disposal for pharmaceutical waste like this compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). This ensures the complete destruction of the active pharmaceutical ingredient.

Experimental Protocol for Chemical Degradation (for Environmental Remediation Studies)

While not a standard laboratory disposal procedure, research into the chemical degradation of sulfonamides provides insights into their environmental fate. The following is a summary of an experimental protocol for the degradation of the related compound, sulfathiazole, using an advanced oxidation process. This methodology is provided for informational purposes relevant to environmental remediation studies.

Methodology: UV/Persulfate Oxidation of Sulfathiazole

This process utilizes ultraviolet (UV) irradiation in the presence of persulfate to generate highly reactive sulfate radicals that can effectively degrade sulfonamides.

  • Preparation of the Reaction Mixture :

    • Prepare an aqueous solution of sulfathiazole at a concentration of 10 mg/L.

    • Add persulfate (PDS) to the solution to achieve a concentration of 300 mg/L.

  • UV Irradiation :

    • Expose the reaction mixture to UV irradiation with an intensity of 2 mW/cm².

  • Reaction Time and Analysis :

    • Allow the reaction to proceed for 60 minutes.

    • Monitor the degradation of sulfathiazole using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

This protocol has been shown to effectively remove approximately 96% of sulfathiazole within 60 minutes.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Institutional Procedures cluster_2 Step 3: Final Disposition A Identify this compound Waste (Solid, Solutions, Contaminated Items) B Segregate from Other Waste Streams A->B C Collect in a Labeled, Sealed, Chemically Compatible Container 'Hazardous Waste - this compound' B->C D Store in a Designated, Secure, and Ventilated Area C->D E Contact Institutional EHS or Licensed Waste Disposal Service D->E Ready for Disposal F Complete Hazardous Waste Manifest E->F G Professional Waste Handler Pickup F->G Scheduled Pickup H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration (Preferred Method) H->I

Caption: Disposal Workflow for this compound.

References

Safeguarding Laboratory Personnel: A Guide to Personal Protective Equipment for Handling Acetylsulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acetylsulfathiazole, with a focus on the correct use of personal protective equipment (PPE) to minimize exposure risk.

This compound, a metabolite of the sulfonamide antibiotic sulfathiazole, is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to proper safety protocols is crucial.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is dependent on the specific laboratory activity being performed. The following table summarizes the recommended PPE for handling this compound.

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Double chemotherapy-grade gloves (ASTM D6978)[2]Not required unless package is damagedSafety glassesRecommended if packaging is compromised[2]
Weighing/Alquoting (in a ventilated enclosure) Double chemotherapy-grade gloves[2]Disposable gownSafety gogglesNot required in a certified chemical fume hood or ventilated balance enclosure[2]
Weighing/Alquoting (on an open bench) Double chemotherapy-grade gloves[2]Disposable gownFace shield and safety goggles[2]NIOSH-approved N95 or higher respirator[2][3]
Sample Preparation/Handling Double chemotherapy-grade gloves[2]Disposable gownSafety gogglesNot required in a certified chemical fume hood[2]
Spill Cleanup Double chemotherapy-grade gloves[2]Disposable gownFace shield and safety gogglesN95 or higher respirator[2]

Experimental Protocol: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[2]

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable, impermeable gown, ensuring it is securely fastened.[2]

  • Respiratory Protection (if required): Place the respirator over your nose and mouth and secure the straps. Perform a seal check to ensure a proper fit.[2]

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.[2]

  • Gloves: Don the first pair of chemotherapy-grade gloves. Tuck the gown cuffs under the gloves. Don the second pair of gloves over the first, extending them over the gown cuffs.[2]

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.[2]

  • Respiratory Protection (if required): Remove the respirator without touching the front.[2]

  • Inner Gloves: Remove the inner pair of gloves.[2]

  • Hand Hygiene: Wash hands thoroughly with soap and water.[2]

cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE cluster_disposal Waste Disposal hand_hygiene1 Hand Hygiene gown Put on Gown hand_hygiene1->gown respirator Don Respirator (if needed) gown->respirator eye_protection Don Eye/Face Protection respirator->eye_protection gloves Don Double Gloves eye_protection->gloves handling Perform Laboratory Task gloves->handling remove_outer_gloves Remove Outer Gloves handling->remove_outer_gloves remove_gown Remove Gown remove_outer_gloves->remove_gown hand_hygiene2 Hand Hygiene remove_gown->hand_hygiene2 remove_eye_protection Remove Eye/Face Protection hand_hygiene2->remove_eye_protection remove_respirator Remove Respirator (if used) remove_eye_protection->remove_respirator remove_inner_gloves Remove Inner Gloves remove_respirator->remove_inner_gloves hand_hygiene3 Final Hand Hygiene remove_inner_gloves->hand_hygiene3 disposal Dispose of PPE and Waste in Designated Hazardous Waste Container hand_hygiene3->disposal

Caption: Workflow for donning, handling, doffing, and disposal of PPE.

Operational and Disposal Plan

All waste materials containing this compound, including the pure compound, contaminated labware, and used PPE, should be treated as hazardous chemical waste.[4]

Waste Segregation and Collection:

  • Segregate this compound waste from other laboratory waste streams.[4]

  • Collect all contaminated materials in designated, properly labeled, and sealed containers.[4]

Storage:

  • Store sealed waste containers in a designated, secure, and well-ventilated area.[4]

Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4]

  • Under no circumstances should this compound or contaminated materials be disposed of down the drain or in regular trash.[4] High-temperature incineration is the preferred method of disposal for pharmaceutical waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.